2',3'-cGAMP Ammonium salt
Description
BenchChem offers high-quality 2',3'-cGAMP Ammonium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',3'-cGAMP Ammonium salt including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H30N12O13P2 |
|---|---|
Molecular Weight |
708.5 g/mol |
IUPAC Name |
diazanium;2-amino-9-[(1R,6R,8R,9R,10S,15R,17R,18R)-8-(6-aminopurin-9-yl)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one |
InChI |
InChI=1S/C20H24N10O13P2.2H3N/c21-14-8-15(24-3-23-14)29(4-25-8)18-11(32)12-7(41-18)2-39-45(36,37)43-13-10(31)6(1-38-44(34,35)42-12)40-19(13)30-5-26-9-16(30)27-20(22)28-17(9)33;;/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33);2*1H3/t6-,7-,10-,11-,12-,13-,18-,19-;;/m1../s1 |
InChI Key |
HYNJYAVPXNPUTJ-DQNSRKNCSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-])O.[NH4+].[NH4+] |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-])O.[NH4+].[NH4+] |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The cGAS-STING Pathway as a Sentinel of Cellular Integrity
An In-Depth Technical Guide to the Mechanism of Action of 2',3'-cGAMP and the cGAS-STING Pathway
This guide provides a comprehensive technical overview of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, with a particular focus on the mechanism of action of its key second messenger, 2',3'-cyclic GMP-AMP (2',3'-cGAMP). This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this pivotal innate immune signaling cascade.
The innate immune system has evolved sophisticated mechanisms to detect invading pathogens and cellular damage. A critical component of this surveillance system is the cGAS-STING pathway, which functions as a primary sensor for cytosolic DNA.[1] The presence of DNA in the cytoplasm is a danger signal, indicating a potential viral or bacterial infection, or cellular stress leading to the release of mitochondrial or nuclear DNA.[2][3] Activation of this pathway culminates in a robust inflammatory response, primarily through the production of type I interferons (IFNs) and other cytokines, which are essential for orchestrating an effective anti-pathogen and anti-tumor defense.[4][5]
Part 1: The Molecular Choreography of cGAS-STING Activation
The activation of the cGAS-STING pathway is a tightly regulated, multi-step process that can be dissected into several key events:
Cytosolic DNA Recognition by cGAS
The sentinel of this pathway is the enzyme cyclic GMP-AMP synthase (cGAS).[6] Normally in a resting state, cGAS becomes activated upon direct binding to double-stranded DNA (dsDNA) in the cytoplasm.[7] This recognition is largely sequence-independent, although there is a preference for longer dsDNA fragments.[5][8] Sources of cytosolic DNA that can trigger cGAS activation are diverse and include:
-
Pathogen-derived DNA: DNA from viruses, bacteria, and other intracellular pathogens.[9]
-
Self-derived DNA: Mitochondrial DNA released during cellular stress or damage, as well as nuclear DNA from ruptured micronuclei or dying cells.[2][3]
Upon binding to dsDNA, cGAS undergoes a significant conformational change and oligomerization, which is essential for its enzymatic activity.[10]
The Synthesis of the Second Messenger: 2',3'-cGAMP
Once activated, cGAS catalyzes the synthesis of the second messenger, 2',3'-cyclic GMP-AMP (2',3'-cGAMP), from ATP and GTP.[10][11] This cyclic dinucleotide is unique in its 2'-5' and 3'-5' mixed phosphodiester linkage, distinguishing it from canonical 3'-5' linked cyclic dinucleotides produced by bacteria.[12] The production of 2',3'-cGAMP serves as a crucial amplification step, translating the detection of a localized DNA threat into a diffusible intracellular signal.[4]
A Note on 2',3'-cGAMP Ammonium Salt in Research:
In a laboratory setting, 2',3'-cGAMP is often supplied as an ammonium salt. The ammonium counter-ion is used to ensure the stability and solubility of the highly polar cGAMP molecule, facilitating its use in in vitro and in vivo experimental systems. When dissolved in aqueous solutions for experiments, the ammonium salt dissociates, leaving the biologically active 2',3'-cGAMP molecule to exert its effects.
STING: The Adaptor Protein and Hub of Downstream Signaling
The primary intracellular receptor for 2',3'-cGAMP is the STING protein, an endoplasmic reticulum (ER)-resident transmembrane protein.[7][13] The binding of 2',3'-cGAMP to the ligand-binding domain of STING induces a profound conformational change in the STING dimer.[8][13] This "closed" conformation is the active state of STING and initiates a series of downstream events.[14]
STING Trafficking and the Formation of a Signaling Complex
Upon activation, STING oligomerizes and translocates from the ER to the Golgi apparatus and perinuclear vesicles.[5][7][14] This trafficking is a critical step, as it facilitates the recruitment and activation of downstream signaling components. At the Golgi, STING is further stabilized through palmitoylation.[5]
The activated STING oligomers serve as a scaffold for the recruitment of TANK-binding kinase 1 (TBK1).[15][16] This recruitment leads to the trans-autophosphorylation and activation of TBK1.[14]
The Final Cascade: IRF3 and NF-κB Activation
Activated TBK1, now in close proximity to STING, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[5][15] Specifically, TBK1 phosphorylates STING at its C-terminal tail (CTT), creating a docking site for IRF3.[15] TBK1 then phosphorylates IRF3, leading to its dimerization and translocation into the nucleus.[15][17]
In the nucleus, the IRF3 dimer acts as a master transcriptional regulator, driving the expression of type I interferons (e.g., IFN-α and IFN-β) and a host of other interferon-stimulated genes (ISGs).[1][5]
In addition to the IRF3 axis, the cGAS-STING pathway can also activate the NF-κB signaling pathway, leading to the transcription of pro-inflammatory cytokines.[1][5] This dual activation of IRF3 and NF-κB results in a potent and multifaceted innate immune response.
Visualizing the cGAS-STING Signaling Pathway
The following diagram illustrates the key steps in the cGAS-STING signaling cascade.
Caption: The cGAS-STING signaling pathway from cytosolic DNA sensing to gene expression.
Part 2: Experimental Protocols for Studying the cGAS-STING Pathway
Validating the activation and dissecting the mechanism of the cGAS-STING pathway requires robust and reproducible experimental protocols. Below are methodologies for key assays.
In Vitro cGAS Activity Assay
This protocol allows for the direct measurement of 2',3'-cGAMP production by recombinant cGAS in a controlled environment.
Principle: Recombinant cGAS is incubated with dsDNA, ATP, and GTP. The resulting 2',3'-cGAMP is then quantified using a competitive ELISA.
Step-by-Step Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Recombinant human cGAS (e.g., 50 nM)
-
Herring Testis DNA (HT-DNA) (e.g., 1 µg/mL)
-
ATP (e.g., 100 µM)
-
GTP (e.g., 100 µM)
-
Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
-
Include appropriate controls: no cGAS, no DNA.
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by heat inactivation at 95°C for 5 minutes.
-
Quantification of 2',3'-cGAMP:
-
Use a commercially available 2',3'-cGAMP competitive ELISA kit.
-
Follow the manufacturer's instructions to prepare standards and samples.
-
Briefly, the reaction product (containing 2',3'-cGAMP) is added to a plate pre-coated with a 2',3'-cGAMP-specific antibody, along with a HRP-conjugated 2',3'-cGAMP tracer.
-
After incubation and washing, a substrate is added, and the absorbance is measured at 450 nm. The amount of 2',3'-cGAMP in the sample is inversely proportional to the signal.
-
-
Data Analysis: Calculate the concentration of 2',3'-cGAMP produced in each reaction by comparing the absorbance values to the standard curve.
Cellular STING Activation Assay
This protocol assesses the activation of STING in a cellular context by measuring the phosphorylation of STING and its downstream targets.
Principle: Cells are treated with a STING agonist (e.g., 2',3'-cGAMP or a DNA transfection reagent). Cell lysates are then analyzed by Western blotting for the phosphorylation of STING, TBK1, and IRF3.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., THP-1 monocytes or mouse embryonic fibroblasts) in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the desired STING agonist:
-
2',3'-cGAMP: Use a permeabilizing agent (e.g., digitonin) to deliver 2',3'-cGAMP into the cytoplasm.
-
dsDNA: Transfect cells with a dsDNA stimulus (e.g., HT-DNA) using a lipid-based transfection reagent.
-
-
Incubate for the desired time (e.g., 1-4 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[18]
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against:
-
Phospho-STING (Ser366)
-
Total STING
-
Phospho-TBK1 (Ser172)
-
Total TBK1
-
Phospho-IRF3 (Ser396)[17]
-
Total IRF3
-
A loading control (e.g., β-actin or GAPDH)
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Densitometric analysis can be performed to quantify the changes in protein phosphorylation relative to the total protein levels.
Visualizing the STING Activation Western Blot Workflow
The following diagram outlines the experimental workflow for assessing STING activation via Western blotting.
Sources
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. geneonline.com [geneonline.com]
- 3. Frontiers | The Cytosolic DNA-Sensing cGAS-STING Pathway in Liver Diseases [frontiersin.org]
- 4. Bacterial cGAS-like enzymes produce 2′,3′-cGAMP to activate an ion channel that restricts phage replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. The cytosolic DNA-sensing cGAS-STING pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Regulation and Function of the cGAS-STING Pathway: Mechanisms, Post-Translational Modifications, and Therapeutic Potential in Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cGAS–STING, an important signaling pathway in diseases and their therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Chemistry of the Noncanonical Cyclic Dinucleotide 2'3'-cGAMP and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2',3'-cGAMP | AAT Bioquest [aatbio.com]
- 13. Activation of STING Based on Its Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent progress on the activation of the cGAS–STING pathway and its regulation by biomolecular condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TBK1 recruitment to STING activates both IRF3 and NF-κB that mediate immune defense against tumors and viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Frontiers | The STING/TBK1/IRF3/IFN type I pathway is defective in cystic fibrosis [frontiersin.org]
- 18. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Biological Role of 2',3'-cGAMP in Innate Immunity: A Technical Guide
Executive Summary
2',3'-cyclic GMP-AMP (2',3'-cGAMP) represents a paradigm shift in our understanding of innate immune signaling. Unlike canonical bacterial cyclic dinucleotides (CDNs) which possess symmetric 3'-5' linkages, mammalian 2',3'-cGAMP is characterized by a unique mixed phosphodiester linkage (2'-5' and 3'-5'). This structural distinction is not merely chemical trivia; it is the evolutionary key that allows 2',3'-cGAMP to bind the STING adaptor with nanomolar affinity—significantly higher than its bacterial counterparts.
This guide dissects the mechanistic role of 2',3'-cGAMP as a second messenger and an intercellular "immunotransmitter."[1][2] It provides researchers with actionable protocols for quantification and functional validation, bridging the gap between molecular biology and therapeutic development.
Structural Biochemistry & Synthesis Mechanism
The 2'-5' Linkage Advantage
Upon binding to cytosolic double-stranded DNA (dsDNA), the enzyme cGAS (cyclic GMP-AMP synthase) undergoes a conformational change that activates its catalytic pocket. It condenses ATP and GTP to form 2',3'-cGAMP.[2][3]
-
Chemical Specificity: The bond between Guanosine (G) and Adenosine (A) involves the 2'-OH of G and the 5'-phosphate of A (2'-5' linkage). The closing bond involves the 3'-OH of A and the 5'-phosphate of G (3'-5' linkage).
-
Biological Consequence: This specific topology organizes the molecule into a rigid conformation that perfectly complements the V-shaped binding pocket of the STING dimer. Structural studies confirm that this linkage induces a deeper, more stable closure of the STING "lid," triggering the conformational rotation required for downstream signaling.
Comparative Affinity Data
The following table summarizes the binding affinities of various CDNs to the STING receptor, highlighting the evolutionary optimization of 2',3'-cGAMP.
| Ligand | Origin | Phosphodiester Linkages | STING Binding Affinity ( | Potency (Relative) |
| 2',3'-cGAMP | Mammalian (cGAS) | 2'-5' , 3'-5' | ~4 nM | High (100%) |
| 3',3'-cGAMP | Bacterial / Synthetic | 3'-5', 3'-5' | ~1.2 | Low (<1%) |
| c-di-GMP | Bacterial | 3'-5', 3'-5' | > 1 | Low |
| c-di-AMP | Bacterial | 3'-5', 3'-5' | > 1 | Low |
The cGAS-STING Signaling Architecture[4][5][6][7]
The propagation of the 2',3'-cGAMP signal is a tightly regulated cascade involving organelle trafficking and kinase recruitment.
Signaling Cascade Diagram
The following diagram illustrates the sequential activation from DNA sensing to transcriptional response.
Figure 1: The cGAS-STING signaling axis. 2',3'-cGAMP acts as the pivotal bridge between cytosolic DNA detection and the nuclear immune response.[2][4][5][6][7]
Mechanism of Action[1][2][3][8][9][10][11][12][13]
-
Synthesis: cGAS is activated by DNA-induced oligomerization.
-
Activation: 2',3'-cGAMP binds STING residing in the Endoplasmic Reticulum (ER).[8][4]
-
Trafficking: Ligand binding triggers STING translocation to the Golgi apparatus via COPII vesicles.[4]
-
Signal Transduction: At the Golgi, STING recruits TBK1, which phosphorylates STING and subsequently IRF3.[4]
-
Output: Phospho-IRF3 dimerizes and enters the nucleus to drive Type I Interferon (IFN-
) expression.[9][4]
Regulation and Metabolism
Unchecked cGAMP signaling can lead to autoimmunity (e.g., Aicardi-Goutières Syndrome). Therefore, degradation mechanisms are critical.
-
ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1): This is the primary extracellular hydrolase for 2',3'-cGAMP.[2][10] It cleaves the phosphodiester bonds, converting cGAMP into AMP and GMP. High ENPP1 expression in tumors is a mechanism of immune evasion, preventing the "immunotransmitter" effect of cGAMP on infiltrating T-cells.
-
Viral Poxins: Certain viruses (e.g., Poxviruses) encode nucleases specifically designed to degrade 2',3'-cGAMP, effectively neutralizing the host's innate alarm system.
Experimental Methodologies
For drug development and mechanistic studies, accurate detection and functional validation of 2',3'-cGAMP are prerequisites.
Protocol A: Quantification via LC-MS/MS
Target Audience: Analytical Chemists & Bio-analytical Scientists
This protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for specificity and sensitivity.
Reagents:
-
Extraction Buffer: Acetonitrile:Methanol:Water (2:2:1 v/v/v), pre-chilled to -20°C.
-
Internal Standard (IS):
N/ C-labeled 2',3'-cGAMP (or tenofovir if isotopologues are unavailable).
Workflow:
-
Cell Lysis: Wash cells (approx.
) with cold PBS. Add 500 L of cold Extraction Buffer containing 10 nM Internal Standard. -
Disruption: Scrape cells and transfer to a microcentrifuge tube. Vortex vigorously for 30 seconds.
-
Freeze-Thaw: Perform two cycles of freeze-thaw (liquid nitrogen / 37°C water bath) to ensure complete membrane rupture.
-
Clarification: Centrifuge at 14,000
g for 10 minutes at 4°C. -
Supernatant Processing: Transfer supernatant to a new tube. Evaporate to dryness using a vacuum concentrator (SpeedVac).
-
Reconstitution: Reconstitute the pellet in 100
L of HPLC-grade water. -
Analysis: Inject onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Transition for 2',3'-cGAMP: m/z 675.1
524.1 (loss of guanine) or 476.1.
-
Protocol B: Functional STING Activation Assay
Target Audience: Cell Biologists & Pharmacologists
To screen for STING agonists or inhibitors, a reporter system is more high-throughput than Western blotting.
System: THP-1 Dual™ Cells (InvivoGen) or equivalent ISRE-Luciferase reporter lines.
Workflow:
-
Seeding: Plate reporter cells at
cells/well in a 96-well plate. -
Treatment:
-
Agonist Screen: Add compounds directly to the media.
-
Pathway Validation: Permeabilize cells with digitonin (5
g/mL) if delivering non-permeable natural cGAMP, or use membrane-permeable analogs.
-
-
Incubation: Incubate for 20–24 hours at 37°C, 5% CO
. -
Readout: Add Luciferase detection reagent (e.g., QUANTI-Luc). Measure luminescence immediately.
-
Validation: Normalize data to cell viability (e.g., using CellTiter-Glo) to rule out cytotoxicity.
Therapeutic Implications
The cGAS-STING pathway is a "hot" target in immuno-oncology.[5]
-
STING Agonists: Synthetic analogs of 2',3'-cGAMP (e.g., ADU-S100) are designed to be resistant to ENPP1 hydrolysis, prolonging the immune signal within the tumor microenvironment.
-
ENPP1 Inhibitors: By blocking the degradation of endogenous cGAMP, these small molecules aim to restore the natural "immunotransmitter" function, allowing cGAMP produced by cancer cells to activate neighboring dendritic cells.
Experimental Workflow Visualization
The following diagram outlines the logical flow for validating a STING-targeting compound.
Figure 2: Integrated screening workflow for STING modulators. Combining reporter output with viability and biochemical verification ensures robust hit identification.
References
-
Ablasser, A., et al. (2013). "cGAS produces a 2'-5'-linked cyclic dinucleotide second messenger that activates STING."[3][5][10] Nature. Link
-
Gao, P., et al. (2013). "Cyclic GMP-AMP synthase is an innate immune sensor of HIV and other retroviruses." Science. Link
-
Li, L., et al. (2014). "Hydrolysis of 2'3'-cGAMP by ENPP1 and design of non-hydrolyzable analogs." Nature Chemical Biology. Link
-
Carozza, J.A., et al. (2020). "2'3'-cGAMP is an immunotransmitter produced by cancer cells and regulated by ENPP1." Nature. Link
-
Diner, E.J., et al. (2013). "The innate immune DNA sensor cGAS produces a noncanonical cyclic dinucleotide that activates human STING."[3][5] Cell Reports. Link
Sources
- 1. Second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP): the cell autonomous and non-autonomous roles in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based mechanisms of 2′3′-cGAMP intercellular transport in the cGAS-STING immune pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2',3'-cGAMP | AAT Bioquest [aatbio.com]
- 4. Demystifying the cGAS-STING pathway: precision regulation in the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 6. Pivotal Roles of cGAS-cGAMP Signaling in Antiviral Defense and Immune Adjuvant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer immunotherapy strategies that target the cGAS-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. pnas.org [pnas.org]
Introduction: The Critical Role of 2',3'-cGAMP in Innate Immunity
An In-Depth Technical Guide to 2',3'-cGAMP Salt Forms: A Comparative Analysis for Researchers
The discovery of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway has revolutionized our understanding of innate immunity.[1][2] Cytosolic DNA, a hallmark of many viral and bacterial infections, as well as cellular damage and cancer, is detected by cGAS, which then synthesizes the second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP).[3] This cyclic dinucleotide is a potent agonist of the STING protein, initiating a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines, thereby orchestrating a robust immune response.[4][5] As researchers and drug developers increasingly harness the therapeutic potential of the cGAS-STING pathway, a detailed understanding of the tools used to probe this pathway is paramount.[6] 2',3'-cGAMP is commercially available in different salt forms, most commonly as a sodium salt and occasionally as an ammonium salt. The choice of salt form can have subtle but significant implications for experimental design, execution, and data interpretation. This guide provides a comprehensive technical comparison of 2',3'-cGAMP ammonium and sodium salts to empower researchers in making informed decisions for their specific applications.
The cGAS-STING Signaling Pathway
The activation of the innate immune response by cytosolic DNA is a fundamental defense mechanism. The cGAS-STING pathway is central to this process.
Caption: The cGAS-STING signaling pathway.
2',3'-cGAMP Sodium Salt: The Well-Characterized Standard
The sodium salt of 2',3'-cGAMP is the most widely used and extensively characterized form of this second messenger. Its prevalence in the literature and commercial availability make it the de facto standard for in vitro and in vivo studies of the STING pathway.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2',3'-cGAMP sodium salt is crucial for its effective use in research.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₂N₁₀Na₂O₁₃P₂ | [1] |
| Molecular Weight | 718.4 g/mol | [1] |
| Appearance | White to beige powder | [7] |
| Purity | Typically ≥98% (by HPLC) | [8] |
| Solubility | - Water: ≥ 10 mg/mL- DMSO: ≥ 50 mg/mL | [1] |
| Storage | Lyophilized powder: -20°C for up to 24 months. In solution: -20°C for up to 1 month. Aliquoting is recommended to avoid freeze-thaw cycles. | [1] |
Biological Activity
2',3'-cGAMP sodium salt is a high-affinity agonist for STING. The binding affinity for human STING is reported to be in the low nanomolar range, with a dissociation constant (Kd) of approximately 3.79 nM.[8][9] This high affinity makes it a potent activator of the downstream signaling cascade, leading to the induction of type I interferons and other pro-inflammatory cytokines.[5] Its biological activity has been validated in a multitude of experimental systems, including cell-based assays and in vivo models.[10][11]
Applications
The well-defined properties and proven biological activity of 2',3'-cGAMP sodium salt have led to its widespread use in various research applications:
-
Probing the cGAS-STING Pathway: It is the standard tool for activating the STING pathway to study its downstream effects.[7]
-
Adjuvant Development: Its ability to potently stimulate an immune response makes it a promising candidate for vaccine adjuvants.[12][10]
-
Cancer Immunotherapy: As a STING agonist, it is being investigated for its potential to induce anti-tumor immunity.[4][12]
-
High-Throughput Screening: Its solubility and stability in aqueous solutions make it suitable for use in high-throughput screening assays to identify novel modulators of the STING pathway.
2',3'-cGAMP Ammonium Salt: A Less Common Alternative
The ammonium salt of 2',3'-cGAMP is less common and not as extensively characterized as the sodium salt. Its primary documented use is as a deuterated internal standard for quantification by mass spectrometry. However, understanding its potential properties is valuable for researchers who may encounter this salt form or consider its use in specific applications.
Physicochemical Properties: An Extrapolated View
Direct, comprehensive data on the physicochemical properties of non-deuterated 2',3'-cGAMP ammonium salt is scarce. However, we can infer some properties based on general chemical principles and the behavior of other ammonium salts of nucleotides.
| Property | Expected Characteristics and Considerations |
| Molecular Formula | C₂₀H₂₄N₁₀O₁₃P₂ · 2NH₄ |
| Molecular Weight | ~708.5 g/mol |
| Solubility | Expected to be highly soluble in water. The ammonium counter-ion generally imparts good aqueous solubility to organic molecules.[13] |
| pH of Solution | An aqueous solution of 2',3'-cGAMP ammonium salt is expected to be slightly acidic due to the hydrolysis of the ammonium ion (NH₄⁺ ⇌ NH₃ + H⁺). This is in contrast to the sodium salt, which would produce a more neutral solution. This pH difference could be a consideration in unbuffered solutions or for pH-sensitive assays.[14] |
| Stability | The stability of the 2',3'-cGAMP molecule itself is unlikely to be significantly different between the sodium and ammonium salt forms when stored under appropriate conditions (lyophilized and protected from moisture). |
Potential Implications of the Ammonium Counter-ion
The primary difference between the two salt forms is the counter-ion: Na⁺ versus NH₄⁺. While often considered an "innocent" bystander, the counter-ion can have implications in certain experimental contexts.[15][16][17]
-
Mass Spectrometry: In mass spectrometry, the use of ammonium salts is often preferred over sodium salts. Sodium ions have a high propensity to form adducts with the analyte, leading to a distribution of the signal across multiple species ([M+Na]⁺, [M+2Na-H]⁺, etc.). This can complicate data interpretation and reduce the intensity of the desired molecular ion peak. Ammonium ions, being more volatile, are less likely to form persistent adducts, often resulting in cleaner mass spectra with a more prominent protonated molecular ion ([M+H]⁺).
-
Biological Systems: In most cell culture and in vivo applications, the low concentrations of counter-ions introduced with the 2',3'-cGAMP are unlikely to have a significant biological effect, as they will be vastly outnumbered by the ions already present in the physiological buffers. However, it is worth noting that ammonium ions can have biological effects at higher concentrations, such as altering intracellular pH.[14] For highly sensitive or specialized assays, this could be a consideration.
-
Chemical Synthesis and Purification: The choice of salt form can be a consequence of the synthetic and purification procedures used. For instance, the use of ammonium-containing buffers during purification might lead to the isolation of the ammonium salt.[18]
Experimental Protocols
Preparation of Stock Solutions
A critical first step in any experiment is the accurate preparation of stock solutions.
2',3'-cGAMP Sodium Salt:
-
Determine the required concentration and volume: For a 10 mM stock solution, you will need to dissolve the appropriate amount of 2',3'-cGAMP sodium salt (MW: 718.4 g/mol ) in a suitable solvent.
-
Solvent Selection:
-
For cell-based assays: Use sterile, nuclease-free water or a buffer compatible with your experimental system (e.g., PBS).
-
For other applications: DMSO can be used to achieve higher stock concentrations.[1]
-
-
Procedure: a. Briefly centrifuge the vial of lyophilized powder to ensure all the material is at the bottom. b. Aseptically add the calculated volume of solvent to the vial. c. Vortex gently until the powder is completely dissolved. d. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. e. Store the aliquots at -20°C for up to one month.[1]
2',3'-cGAMP Ammonium Salt:
The procedure for preparing a stock solution of the ammonium salt is expected to be identical to that of the sodium salt, with the key difference being the molecular weight used for calculations (~708.5 g/mol ). Given the potential for a slightly acidic pH, it is advisable to use a buffered solution if pH is a critical parameter for the downstream application.
In Vitro STING Activation Assay
This protocol provides a general framework for activating the STING pathway in a cell-based assay.
Caption: A generalized workflow for an in vitro STING activation assay.
-
Cell Seeding: Seed a suitable reporter cell line (e.g., THP-1 monocytes) in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Reagent Preparation: Prepare serial dilutions of the 2',3'-cGAMP stock solution in the appropriate cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of 2',3'-cGAMP. Include a vehicle-only control.
-
Incubation: Incubate the cells for a period sufficient to allow for STING activation and the production of downstream effectors (typically 6-24 hours).
-
Analysis:
-
Cytokine Production: Collect the cell culture supernatant and quantify the amount of secreted type I interferons (e.g., IFN-β) using an ELISA kit.
-
Gene Expression: Lyse the cells and extract RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the expression of interferon-stimulated genes (ISGs).
-
Signaling Pathway Activation: Lyse the cells and perform Western blotting to detect the phosphorylation of key signaling proteins such as TBK1 and IRF3.
-
Conclusion: Making an Informed Choice
For the vast majority of applications, 2',3'-cGAMP sodium salt is the recommended choice due to its extensive characterization, proven biological activity, and widespread availability. Its properties are well-documented, providing a solid foundation for reproducible research.
2',3'-cGAMP ammonium salt , while less common, may be a consideration in specific contexts, particularly in mass spectrometry-based analyses where minimizing sodium adducts is a priority. When using the ammonium salt, researchers should be mindful of the potential for a slightly acidic pH in unbuffered solutions and use the correct molecular weight for concentration calculations.
Ultimately, the choice of salt form should be guided by the specific requirements of the experiment. By understanding the subtle yet important differences between these two forms of a critical immune signaling molecule, researchers can enhance the precision and reliability of their investigations into the cGAS-STING pathway.
References
-
Li, A., & Chen, Z. J. (2022). 2',3'-Cyclic GMP-AMP Dinucleotides for STING-Mediated Immune Modulation: Principles, Immunotherapeutic Potential, and Synthesis. Angewandte Chemie International Edition, 61(11), e202113334. [Link]
-
Wang, Y., et al. (2023). Orthogonal Hydroxyl Functionalization of cGAMP Confers Metabolic Stability and Enables Antibody Conjugation. ACS Central Science, 9(12), 2535-2542. [Link]
-
Li, Y., & Meng, L. (2024). Second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP): the cell autonomous and non-autonomous roles in cancer progression. Acta Pharmacologica Sinica, 45(1), 22-31. [Link]
-
Bio-Techne. (n.d.). 2',3'-cGAMP sodium salt. Retrieved February 6, 2026, from [Link]
-
Hartl, M., & Shamon, S. (2016). The Chemistry of the Noncanonical Cyclic Dinucleotide 2'3'-cGAMP and Its Analogs. Methods in Enzymology, 572, 33-55. [Link]
-
Pessel, M., et al. (2024). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. International Journal of Molecular Sciences, 25(9), 4649. [Link]
-
Fu, Y., et al. (2022). Second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP): Synthesis, transmission, and degradation. Biochemical Pharmacology, 198, 114934. [Link]
-
Morehouse, B. R., et al. (2023). Bacterial cGAS-like enzymes produce 2′,3′-cGAMP to activate an ion channel that restricts phage replication. Cell, 186(16), 3449-3461.e16. [Link]
-
Li, C., et al. (2019). Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples. Journal of Chromatography B, 1110-1111, 137-144. [Link]
-
Zhang, Y., et al. (2025). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. Biomolecules, 15(1), 1567. [Link]
-
Zhang, Y., et al. (2025). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. ResearchGate. [Link]
-
ResearchGate. (2015). What is the difference between ammonium chloride and sodium chloride? Retrieved February 6, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Chapter 3: Nucleosides and Nucleotides. Retrieved February 6, 2026, from [Link]
-
Jasiński, M., et al. (2020). The Role of Counter-Ions in Peptides—An Overview. Molecules, 25(24), 5849. [Link]
Sources
- 1. 2â3â-cGAMP (sodium salt) | Cell Signaling Technology [cellsignal.com]
- 2. Orthogonal Hydroxyl Functionalization of cGAMP Confers Metabolic Stability and Enables Antibody Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2',3'-Cyclic GMP-AMP Dinucleotides for STING-Mediated Immune Modulation: Principles, Immunotherapeutic Potential, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP): the cell autonomous and non-autonomous roles in cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Bacterial cGAS-like enzymes produce 2′,3′-cGAMP to activate an ion channel that restricts phage replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ≥98% (HPLC), STimulator of INterferon Genes (STING) pathway agonist , powder | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2',3'-cGAMP sodium salt | STING-Dependent Signaling | Tocris Bioscience [tocris.com]
- 9. bio-techne.com [bio-techne.com]
- 10. 2',3'-cGAMP | AAT Bioquest [aatbio.com]
- 11. 2',3'-cGAMP, sodium salt | AAT Bioquest [aatbio.com]
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- 14. researchgate.net [researchgate.net]
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- 18. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
non-canonical cyclic dinucleotide 2',3'-cGAMP signaling pathway
Content Type: Technical Whitepaper & Experimental Guide Audience: Senior Researchers, Biochemists, and Drug Discovery Scientists
Executive Summary
The discovery of 2',3'-cyclic GMP-AMP (2',3'-cGAMP) fundamentally shifted our understanding of innate immunity, identifying a distinct metazoan second messenger that diverges from bacterial cyclic dinucleotides (CDNs). Unlike bacterial 3',3'-linked CDNs, mammalian 2',3'-cGAMP contains a unique phosphodiester linkage between the 2'-OH of GMP and the 5'-phosphate of AMP. This non-canonical structure confers exceptionally high affinity for the Stimulator of Interferon Genes (STING) adaptor, driving a potent Type I interferon response. This guide dissects the structural biochemistry, signal transduction mechanics, and validated experimental protocols for quantifying and manipulating this pathway in therapeutic contexts.
Structural Biochemistry & Synthesis
The Non-Canonical Linkage
The defining feature of the mammalian cGAS product is the mixed linkage. While bacterial CDNs (c-di-GMP, c-di-AMP) utilize symmetric 3'-5' phosphodiester bonds, the enzyme cyclic GMP-AMP synthase (cGAS) catalyzes a two-step reaction to form 2',3'-cGAMP:[1]
-
Step 1: GTP + ATP → linear pppG(2'-5')pA + PPi
-
Step 2: Cyclization via the 3'-OH of AMP attacking the α-phosphate of GMP → cyclic[G(2',5')pA(3',5')p] + PPi.
This 2'-5' linkage induces a specific conformational rigidity that optimizes binding to the STING dimer, functioning as a "conformational key" that unlocks the STING activation loop more effectively than bacterial CDNs.
Regulation via ENPP1
Unlike cAMP or cGMP, which are degraded by intracellular phosphodiesterases (PDEs), 2',3'-cGAMP is primarily hydrolyzed by ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1) . ENPP1 is an extracellular and ER-lumenal enzyme. This compartmentalization suggests that 2',3'-cGAMP is relatively stable in the cytosol until it is transported out of the cell (via SLC19A1 or gap junctions) or into the ER, preventing premature signal termination.
Table 1: Comparative Biochemistry of Cyclic Dinucleotides
| Feature | Mammalian 2',3'-cGAMP | Bacterial 3',3'-cGAMP |
| Linkage 1 | G(2')-p-(5')A | G(3')-p-(5')A |
| Linkage 2 | A(3')-p-(5')G | A(3')-p-(5')G |
| STING Affinity ( | ~4 nM (High Affinity) | ~1.2 µM (Low Affinity) |
| Primary Hydrolase | ENPP1 | Bacterial PDEs (e.g., V-cGAP) |
| Induction Potency | High (Robust IFN-β) | Low to Moderate |
Signal Transduction Mechanism
The STING Conformational Switch
Upon binding 2',3'-cGAMP, the STING dimer (localized to the ER membrane) undergoes a radical conformational change. The ligand-binding domain rotates approximately 180° relative to the transmembrane domain.[2] This rotation creates a high-order oligomerization platform that permits the recruitment of TBK1 (TANK-binding kinase 1) .
Downstream Cascade
-
TBK1 Recruitment: The C-terminal tail of STING binds TBK1.
-
IRF3 Activation: TBK1 phosphorylates STING, which then recruits IRF3.[3][4] TBK1 subsequently phosphorylates IRF3.[3][4]
-
Nuclear Translocation: Phospho-IRF3 dimerizes and translocates to the nucleus to drive Type I Interferon (IFN) gene expression.
-
NF-κB Axis: Parallel activation of IKK leads to NF-κB nuclear translocation, driving proinflammatory cytokine production (IL-6, TNF-α).
Diagram 1: The cGAS-STING Signaling Cascade
Caption: Mechanistic flow of cGAS activation, 2',3'-cGAMP synthesis, and bifurcated downstream signaling to IRF3 and NF-κB.
Experimental Methodologies
Protocol A: Quantitative LC-MS/MS Analysis of 2',3'-cGAMP
Objective: Precise quantification of cytosolic 2',3'-cGAMP levels in cell lysates. Causality: LC-MS/MS is preferred over ELISA due to the structural similarity between 2',3'-cGAMP and other nucleotides, which can cause cross-reactivity in antibody-based assays.
Reagents & Standards
-
Internal Standard (IS): 15N-labeled 2',3'-cGAMP or bacterial 3',3'-cGAMP (if chromatographic separation is sufficient).
-
Extraction Solvent: 40:40:20 Acetonitrile:Methanol:Water (v/v/v), pre-chilled to -20°C.
Step-by-Step Workflow
-
Cell Lysis & Quenching:
-
Wash cells (1x10^6) with cold PBS.
-
Add 300 µL cold Extraction Solvent containing 50 nM Internal Standard.
-
Why: The organic solvent immediately quenches metabolic activity (preventing degradation) and precipitates proteins.
-
-
Homogenization:
-
Scrape cells and transfer to a microcentrifuge tube.
-
Vortex vigorously for 30 seconds; incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Processing:
-
Transfer supernatant to a new tube.
-
Evaporate to dryness using a SpeedVac (no heat).
-
Reconstitute in 100 µL water (LC-MS grade).
-
-
LC-MS/MS Acquisition:
-
Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18).
-
Mobile Phase: (A) 0.1% Formic acid in water, (B) Acetonitrile.
-
MRM Transitions (Positive Mode):
-
Target (2',3'-cGAMP): m/z 675.1 → 476.1 (Quantifier), 675.1 → 524.1 (Qualifier).
-
IS (3',3'-cGAMP): m/z 675.1 → 476.1 (Note: Differentiate by Retention Time) OR use heavy isotope transitions.
-
-
-
Self-Validation Check:
-
The retention time of the endogenous peak must match the synthetic 2',3'-cGAMP standard exactly.
-
The ratio of Quantifier/Qualifier ions must be consistent (<15% deviation) to ensure peak purity.
-
Diagram 2: LC-MS/MS Workflow
Caption: Step-by-step extraction and detection workflow for mass spectrometry-based cGAMP quantification.
Protocol B: STING Activation Assay (Western Blot)
Objective: Verify functional activation of the pathway.[5] Critical Markers:
-
p-STING (Ser366): Direct indicator of STING activation.
-
p-TBK1 (Ser172): Upstream kinase activity.
-
p-IRF3 (Ser396): Downstream transcription factor activation.
Validation Step: Always include a STING-knockout (KO) cell line or a cGAS-KO line stimulated with exogenous cGAMP (via digitonin permeabilization) to confirm specificity of the phosphorylation bands.
Therapeutic Targeting and Challenges
Agonist Development
Direct administration of natural 2',3'-cGAMP is limited by:
-
Poor Membrane Permeability: Being a negatively charged dinucleotide, it cannot passively cross the cell membrane.
-
Enzymatic Degradation: Rapid hydrolysis by ENPP1 in the extracellular space.
Strategies:
-
Phosphothioate Analogs: Replacing non-bridging oxygens with sulfur (e.g., 2'3'-cGsAsMP) confers resistance to ENPP1 hydrolysis.
-
Non-Nucleotide Agonists: Small molecules (e.g., amidobenzimidazoles) designed to bind the STING pocket and induce the active "closed" conformation without the liability of the phosphate backbone.
Challenges in Drug Development
-
The "Bell-Shaped" Response: High doses of STING agonists can lead to T-cell apoptosis rather than activation, requiring precise dosing windows.
-
Haplotype Variance: Human STING exists in multiple allelic variants (e.g., HAQ, R232). Therapeutic agents must be tested against these variants to ensure broad efficacy.
References
-
Cyclic GMP-AMP Synthase is a Cytosolic DNA Sensor That Activates the Type I Interferon Pathway. Science. [Link]
-
Structural Analysis of Human STING Activation by Cyclic GMP-AMP. Nature. [Link]
-
Pivotal Roles of cGAS-cGAMP Signaling in Antiviral Defense and Immune Adjuvant Effects. Science. [Link]
-
ENPP1 is an Innate Immune Checkpoint of the Anticancer cGAS-STING Pathway. Nature Immunology. [Link]
-
Quantification of 2'3'-cGAMP by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Bio-protocol. [Link]
-
2'3'-cGAMP is an Immunotransmitter Produced by Cancer Cells and Regulated by ENPP1. Nature. [Link]
Sources
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- 2. Cryo-EM structures of STING reveal its mechanism of activation by cyclic GMP–AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer [frontiersin.org]
- 4. Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
2',3'-cGAMP ammonium salt molecular weight and CAS number
The following technical guide details the physicochemical properties, mechanistic role, and experimental handling of 2',3'-cGAMP ammonium salt .
High-Affinity STING Agonist & Innate Immunity Probe [1][2][3]
Executive Summary
2',3'-cyclic GMP-AMP (2',3'-cGAMP) is a mammalian cyclic dinucleotide (CDN) that functions as a potent second messenger in the innate immune system.[1][2][3][4] Unlike bacterial CDNs (which typically possess 3'-5' linkages), 2',3'-cGAMP contains a unique mixed phosphodiester linkage (one 2'-5' and one 3'-5').[1][2][3] This structural specificity allows it to bind the STING (Stimulator of Interferon Genes) adaptor protein with high affinity (
The ammonium salt form is frequently utilized in research due to its favorable solubility profile in aqueous buffers compared to the free acid, facilitating cellular delivery and biochemical assays.[1][2][3]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The distinction between the free acid and the ammonium salt is critical for accurate molarity calculations.[2][3] While the CAS number 1441190-66-4 is often used generically for 2',3'-cGAMP, it technically refers to the free acid or the anionic core.[1][2]
Key Data Table[1][2][3]
| Property | Free Acid | Ammonium Salt (Typical Formulation) |
| CAS Number | 1441190-66-4 | 1441190-66-4 (Generic)* |
| Formula | ||
| Molecular Weight | 674.41 g/mol | ~708.47 g/mol (Stoichiometric)** |
| Solubility | Moderate (pH dependent) | High (>50 mM in Water/PBS) |
| Appearance | White to off-white powder | White lyophilized solid |
| Stability | Hygroscopic; store at -20°C | Stable lyophilized; -80°C in solution |
*Note: A specific CAS for the ammonium salt (distinct from the free acid) is not widely established in public registries; suppliers typically reference the free acid CAS.[2][3] The sodium salt has a specific CAS: 2734858-36-5.
**Note: The exact MW of the ammonium salt depends on the degree of hydration and ammonia stoichiometry (typically
Mechanistic Context: The cGAS-STING Pathway[1][2][4][5][9]
2',3'-cGAMP is the endogenous ligand for STING.[1][2][4][5][6] It is synthesized by the enzyme cGAS (cyclic GMP-AMP synthase) upon binding to cytosolic double-stranded DNA (dsDNA)—a hallmark of viral infection or genomic instability.[1][2][3]
Signaling Cascade Diagram
Figure 1: The cGAS-STING signaling cascade. 2',3'-cGAMP acts as the critical bridge between DNA sensing and immune activation.[1][2][3][4][7]
Experimental Application Guide
Handling & Storage Protocols
To maintain the integrity of the unique phosphodiester bonds (which are susceptible to hydrolysis), strict handling is required.[1][2][3]
-
Reconstitution:
-
Centrifuge the vial briefly before opening to settle the lyophilized powder.[1][2][3]
-
Dissolve in endotoxin-free water or PBS (pH 7.4) to a stock concentration of 1 mg/mL (approx. 1.4 mM) .[2][3]
-
Critical: Avoid buffers with low pH (< 6.[2]0) as this accelerates hydrolysis of the phosphodiester bond.[2][3]
-
-
Storage:
In Vitro Activation Workflow
2',3'-cGAMP is negatively charged and does not cross the cell membrane efficiently via passive diffusion.[1][2][3] For robust activation in cell culture, permeabilization or transfection reagents are often necessary.[1][2][3]
Method A: Digitizing Permeabilization (High Efficiency)
This method is preferred for rapid kinetic studies (e.g., phosphorylation assays).[1][2][3]
-
Prepare Buffer: 50 mM HEPES (pH 7.0), 100 mM KCl, 3 mM MgCl₂, 0.1 mM DTT, 85 mM Sucrose, 0.2% BSA, 1 mM ATP, and 10 µg/mL Digitonin .[1][2][3]
-
Incubation: Suspend cells (
/mL) in buffer containing 100 nM – 10 µM 2',3'-cGAMP . -
Timing: Incubate for 10–30 minutes at 37°C.
-
Wash: Replace with normal growth media and incubate for downstream readout (2–4 hours for phosphorylation, 12–24 hours for reporter assays).
Method B: Lipid Transfection (Standard)
Use reagents like Lipofectamine 2000/3000 or specialized CDN transfection reagents.[2][3]
Experimental Workflow Diagram
Figure 2: Standard experimental workflow for utilizing 2',3'-cGAMP in cellular assays.
Quality Control & Validation
Researchers must validate the integrity of 2',3'-cGAMP, especially if the stock has been stored for >3 months.[1][2][3]
-
UV Absorption: Measure absorbance at 260 nm (
). -
HPLC/LC-MS:
References
-
Zhang, X., et al. (2013).[1][2][3][4] Cyclic GMP-AMP containing mixed phosphodiester linkages is an endogenous high-affinity ligand for STING.[1][2][4][8] Molecular Cell, 51(2), 226-235.[1][2][3][4]
-
Ablasser, A., et al. (2013).[1][2][3] cGAS produces a 2'-5'-linked cyclic dinucleotide second messenger that activates STING.[1][2][3][4] Nature, 498(7454), 380-384.[1][2][3] [1][2]
-
Diner, E. J., et al. (2013).[1][2][3] The innate immune DNA sensor cGAS produces a noncanonical cyclic dinucleotide that activates human STING.[1][2][3][4][7] Cell Reports, 3(5), 1355-1361.[1][2][3]
-
PubChem Compound Summary. (n.d.). 2',3'-cGAMP. National Center for Biotechnology Information.[1][2] [1][2]
Sources
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- 2. ≥98% (HPLC), STimulator of INterferon Genes (STING) pathway agonist , powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2'3'-cGAMP Sodium Salt | C20H22N10Na2O13P2 | CID 137025392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. 2',3'-cGAMP sodium salt | STING Agonists: Tocris Bioscience [rndsystems.com]
Methodological & Application
Application Note: Preparation and Handling of 2',3'-cGAMP Ammonium Salt Stock Solutions
Abstract
This guide provides a rigorous technical protocol for the preparation, verification, and storage of 2',3'-cyclic GMP-AMP (2',3'-cGAMP) ammonium salt . While the sodium salt is common, the ammonium salt variant is frequently utilized in applications requiring volatile counter-ions (e.g., LC-MS based pharmacokinetics) or specific solubility profiles.[1] This protocol addresses the critical challenge of stoichiometric variability in ammonium salts and establishes a self-validating workflow to ensure assay reproducibility in STING-dependent signaling studies.
Introduction: The Biological Imperative
2',3'-cGAMP is a non-canonical cyclic dinucleotide (CDN) serving as the endogenous second messenger for the cGAS-STING pathway .[1][2] Unlike bacterial 3',3'-CDNs, the mammalian 2',3'-cGAMP contains a unique
Upon binding, STING undergoes a conformational shift, polymerizes, and translocates from the ER to the Golgi, recruiting TBK1 and IRF3 to induce Type I Interferons (IFN-I).[1] The integrity of the cGAMP stock solution is the single most critical variable in these assays; degradation or concentration errors propagate logarithmically through downstream
Mechanism of Action (STING Pathway)
Figure 1: The cGAS-STING signaling cascade. 2',3'-cGAMP acts as the pivotal agonist bridging DNA sensing to immune transcription.[1]
Physicochemical Properties & Critical Considerations
Before dissolution, one must acknowledge that "Ammonium Salt" is not a fixed stoichiometric definition.[1] The number of ammonium counter-ions (
Table 1: Technical Specifications
| Property | Specification | Notes |
| Chemical Formula | ||
| MW (Free Acid) | 674.42 g/mol | Use this for molarity correction if CoA lists content %.[1] |
| MW (Ammonium Salt) | Batch Specific (~708 - 720 g/mol ) | CRITICAL: Refer to label/CoA for exact MW.[1] |
| Solubility | Water: > 50 mg/mL (Excellent)PBS: > 25 mg/mLDMSO: Soluble (often > 20 mg/mL) | Water is preferred for stock to avoid DMSO toxicity in sensitive cell lines.[1] |
| 259 - 260 nm | ||
| Extinction Coeff.[1] ( | At pH 7.5 (Tris-HCl).[1][3][4] | |
| Stability (Solid) | 1-2 years at -20°C | Hygroscopic; keep desiccated.[1] |
| Stability (Solution) | ~6 months at -20°C | Avoid freeze-thaw cycles (>3 cycles degrades activity).[1] |
Protocol: Preparation of 5 mM Stock Solution
This protocol targets a 5 mM stock concentration, which is versatile for downstream dilutions (typically ranging from 10 nM to 100
Equipment & Reagents[1][5][6][7]
-
Solid: 2',3'-cGAMP Ammonium Salt (Store at -20°C).
-
Solvent: Nuclease-free, endotoxin-free water (Molecular Biology Grade).[1]
-
Note: While PBS can be used, pure water is recommended for the high-concentration stock to prevent salt precipitation upon freezing.
-
-
Vessels: LoBind microcentrifuge tubes (Protein/DNA low binding).
-
Filtration: 0.22
m PES or PVDF syringe filter (low dead volume).[1] -
QC: UV-Vis Nano-Spectrophotometer.
Step-by-Step Workflow
Phase 1: Calculation & Weighing[1]
-
Retrieve Certificate of Analysis (CoA): Locate the specific Molecular Weight (MW) and Purity for your lot.[1]
-
Example: If Lot #123 has MW = 710.5 g/mol .[1]
-
-
Calculate Mass for 5 mM:
[1]-
Target: To prepare 1 mL of 5 mM solution:
- .[1]
-
-
Weighing: Accurately weigh the powder into a microcentrifuge tube.
-
Tip: If the amount is small (< 1 mg), it is more accurate to dissolve the entire vial contents by adding a calculated volume of solvent based on the vendor's stated mass, rather than weighing.
-
Phase 2: Dissolution[1]
-
Add Solvent: Add the calculated volume of Nuclease-free water.
-
Mix: Vortex gently for 15-30 seconds. Spin down briefly.
-
Visual Check: Ensure the solution is perfectly clear. No particulates should remain.[1]
-
pH Check (Optional but Recommended): Spot 1
L on pH paper.[1] Ammonium salts can be slightly acidic.[1] If pH < 6.0, consider buffering with 10 mM Tris (pH 7.[1]5) instead of water, provided this does not interfere with downstream LC-MS.
Phase 3: Quality Control (Self-Validation)
Do not proceed to aliquoting without verifying concentration.
-
Dilution: Prepare a 1:50 dilution (2
L stock + 98 L Buffer). -
Blank: Use the same solvent (Water/Buffer).[1]
-
Measure: Read Absorbance at 260 nm (
). -
Verify:
[1]-
Example: If
and pathlength = 1 cm: - .[1]
-
Acceptance Criteria:
of target.
-
Phase 4: Sterilization & Storage[1]
-
Filter: Pass the solution through a 0.22
m sterile filter into a fresh tube. -
Aliquot: Dispense into single-use aliquots (e.g., 10-50
L) to prevent freeze-thaw degradation. -
Label: Date, Concentration, Solvent, Lot #.
-
Store: -20°C (Standard) or -80°C (Long term).
Application Workflow: Dilution Strategy
When using the stock for cellular assays (e.g., THP-1 dual reporter cells), serial dilutions must be performed in the assay medium, not water, to maintain physiological pH.[1]
Figure 2: Workflow for the preparation of cGAMP ammonium salt stock solution.
Dilution Table (Example)
| Target Assay Conc. | Dilution Step | Solvent |
| 5 mM (Stock) | -- | Water |
| 100 | 1:50 (2 | Cell Culture Media |
| 10 | 1:10 from 100 | Cell Culture Media |
| 1 | 1:10 from 10 | Cell Culture Media |
Troubleshooting & FAQ
Q: Why use the Ammonium Salt over the Sodium Salt? A: The ammonium salt is often preferred for LC-MS/MS applications where non-volatile salts (Sodium) can suppress ionization or clog sources.[1] It is also used when specific solubility parameters in organic co-solvents are required.
Q: My stock solution precipitated after thawing. A: This can happen if the concentration is too high (>50 mM) or the temperature is too low.[1] Vortex vigorously and warm to 37°C for 5 minutes. If it persists, the ammonium salt may have converted to a less soluble form or pH shifted; check pH.
Q: Can I autoclave the stock? A: NO. Cyclic dinucleotides are heat-stable to a degree, but autoclaving (121°C) will hydrolyze the phosphodiester bonds.[1] Use filtration only.[1]
References
-
Li, L., et al. (2013).[1] Hydrolysis of 2'3'-cGAMP by ENPP1 and design of nonhydrolyzable analogs. Nature Chemical Biology, 10(12), 1043-1048.[1]
-
Gao, P., et al. (2013).[1] Structure-function analysis of STING activation by c[G(2',5')pA(3',5')p] and targeting by antiviral molecules.[1] Cell, 154(4), 748-762.[1]
-
Cayman Chemical. (2023).[1] 2'3'-cGAMP (ammonium salt) Product Information & Solubility Data.
-
Jena Bioscience. (2023).[1] 2',3'-cGAMP Sodium Salt Datasheet and Stability.
Sources
Application Note: In Vivo Delivery Strategies for 2',3'-cGAMP Ammonium Salt in Murine Models
Abstract & Executive Summary
2',3'-cyclic GMP-AMP (2',3'-cGAMP) is the endogenous high-affinity ligand for the Stimulator of Interferon Genes (STING) adaptor protein.[1][2] Unlike bacterial cyclic dinucleotides (CDNs) which typically bear 3'-5' linkages, mammalian 2',3'-cGAMP contains a unique non-canonical 2'-5' phosphodiester bond.[1] This structural feature confers high affinity for STING variants (including
For researchers utilizing 2',3'-cGAMP ammonium salt , successful in vivo application requires navigating two opposing physical realities: the molecule's high water solubility (facilitating easy formulation) versus its poor membrane permeability and rapid enzymatic degradation in plasma.[1] This guide details the protocols for Intratumoral (IT) administration—the gold standard for solid tumors—and provides context for Systemic (IP/IV) dosing, emphasizing the requisite high-dose thresholds needed to overcome ENPP1 clearance.[1]
Mechanistic Grounding & Challenges
The STING Signaling Axis
Upon delivery into the cytosol, 2',3'-cGAMP binds STING dimers residing on the endoplasmic reticulum (ER). This binding induces a conformational change, translocating STING to the Golgi, where it recruits TANK-binding kinase 1 (TBK1).[1] TBK1 phosphorylates Interferon Regulatory Factor 3 (IRF3), triggering the transcription of Type I interferons (IFN-
The ENPP1 Barrier
A critical failure mode in cGAMP experiments is under-dosing during systemic delivery.[1] ENPP1, abundant in plasma and on the surface of hepatocytes, hydrolyzes the 2'-5' linkage of cGAMP, converting it into inactive linear nucleotides.
-
Implication: "Naked" cGAMP (dissolved only in PBS) has a half-life of minutes in circulation.[1]
-
Solution: Direct Intratumoral (IT) injection bypasses initial systemic clearance, delivering high local concentrations to tumor-resident dendritic cells (DCs) and macrophages.[1]
Pathway Visualization
The following diagram illustrates the signaling cascade and the point of ENPP1 interference.
Caption: Figure 1: The cGAS-STING signaling axis showing the critical degradation node by ENPP1 which limits systemic efficacy of naked cGAMP.[1]
Reagent Preparation (Ammonium Salt)
The ammonium salt form of 2',3'-cGAMP is highly soluble in water. Unlike the sodium salt, it may have a slightly lower pH upon reconstitution, but in physiological buffers (PBS), it buffers readily.[1]
Storage: Lyophilized powder at -20°C or -80°C. Stability: Avoid repeated freeze-thaw cycles. Aliquot immediately after reconstitution.
Stock Solution Protocol (1 mg/mL and 5 mg/mL)[1]
-
Vehicle: Use Endotoxin-Free Water or Sterile PBS (pH 7.4) .[1] Avoid DMSO for in vivo use if possible, though cGAMP is soluble in it. PBS is preferred for direct injection compatibility.
-
Calculation:
-
Sterilization: Pass through a 0.22 µm PES syringe filter .
-
Aliquot: Dispense into single-use aliquots (e.g., 50 µL) and store at -80°C.
Protocol A: Intratumoral (IT) Injection
The Gold Standard for "Naked" cGAMP[1]
This method delivers the agonist directly to the tumor microenvironment (TME), saturating tumor-associated macrophages and DCs while minimizing systemic ENPP1 exposure.[1]
Experimental Parameters
| Parameter | Specification | Notes |
| Mouse Strain | C57BL/6, BALB/c | Syngeneic models (e.g., B16-F10, 4T1, CT26).[1] |
| Tumor Size | 50 - 100 mm³ | Inject when palpable but not necrotic.[1] |
| Dose per Injection | 5 µg - 25 µg | Most common effective range: 10 µg .[1] |
| Injection Volume | 20 µL - 50 µL | Keep volume low to prevent leakage/backflow.[1] |
| Frequency | 2-3 doses | E.g., Days 0, 3, 6 or Days 0, 4, 8. |
| Vehicle Control | PBS (Endotoxin-free) | Essential to rule out injection trauma effects.[1] |
Step-by-Step Procedure
-
Tumor Establishment: Inoculate mice subcutaneously (s.c.) with tumor cells (e.g.,
B16-F10 cells).[1][3] Monitor growth until tumors reach ~50 mm³ (approx. 7-10 days).[1] -
Reagent Prep: Thaw a 1 mg/mL stock aliquot of 2',3'-cGAMP. Dilute to 0.5 mg/mL with sterile PBS.
-
Calculation: To inject 10 µg in 20 µL , you need a concentration of 0.5 mg/mL.
-
-
Anesthesia: Induce anesthesia using Isoflurane (2-3%).[1]
-
Injection:
-
Use a 29G or 30G insulin syringe .
-
Insert the needle into the tumor mass.
-
Slowly inject 20 µL.
-
Tip: Pause for 5-10 seconds before withdrawing the needle to prevent backflow.
-
-
Monitoring: Measure tumor volume with calipers every 2-3 days.
Protocol B: Systemic Administration (IP)
High-Dose Requirement for Naked Agonist[1]
Systemic delivery of naked cGAMP is generally inefficient due to rapid clearance. However, if IT injection is not feasible (e.g., disseminated models), high doses are required.[1]
Experimental Parameters
| Parameter | Specification | Notes |
| Route | Intraperitoneal (IP) | IV is possible but rapid renal clearance is an issue.[1] |
| Dose | 10 mg/kg - 20 mg/kg | significantly higher than IT (approx 100x).[1] |
| Frequency | Daily or Every Other Day | Sustained exposure is needed. |
| Vehicle | PBS | Ensure pH is neutral. |
Step-by-Step Procedure
-
Reagent Prep: Prepare a high-concentration stock (5 mg/mL ).
-
Injection: Secure the mouse and inject into the lower right quadrant of the abdomen using a 27G needle.
-
Note: Expect lower efficacy compared to IT unless combined with checkpoint inhibitors (e.g., anti-PD-1) or formulated in liposomes.[1]
Experimental Workflow & Validation
To confirm successful delivery and STING activation, the following workflow should be implemented.
Caption: Figure 2: Experimental workflow for validating 2',3'-cGAMP efficacy in vivo.[1]
Validation Assays
-
Acute Response (4-24 hours): Harvest tumor tissue or serum.[1] Perform ELISA for murine IFN-
(e.g., BioLegend or R&D Systems kits).[1] STING activation triggers a rapid spike in type I interferons. -
Cellular Response (Day 7+): Dissociate tumors and stain for CD45+, CD3+, CD8+ T cells.[1] Successful therapy should show increased CD8+ infiltration compared to PBS controls.
References
-
Deng, L., et al. (2014). STING-Dependent Cytosolic DNA Sensing Promotes Radiation-Induced Type I Interferon-Dependent Antitumor Immunity in Immunogenic Tumors.[1] Immunity.
-
Corrales, L., et al. (2015). Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity. Cell Reports.
-
Li, L., et al. (2014). Hydrolysis of 2'3'-cGAMP by ENPP1 and design of non-hydrolyzable analogs.[1] Nature Chemical Biology.
-
Sivick, K. E., et al. (2018). Magnitude of Therapeutic STING Activation Determines CD8+ T Cell-Mediated Anti-tumor Immunity.[1] Cell Reports.
-
InvivoGen. 2'3'-cGAMP Technical Data Sheet.
Sources
Troubleshooting & Optimization
resolving solubility issues with 2',3'-cGAMP ammonium salt at high concentrations
This guide serves as a specialized technical resource for researchers encountering solubility challenges with 2',3'-cGAMP ammonium salt , particularly at the high concentrations required for in vivo administration or advanced formulation (e.g., liposomal loading).[1]
Product Category: Cyclic Dinucleotide (CDN) Immunostimulants Focus: Solubility Optimization & High-Concentration Formulation Target Audience: Formulation Scientists, Immunologists, Drug Delivery Specialists[1]
Part 1: The Solubility Paradox
2',3'-cGAMP is a zwitterionic molecule with phosphate groups that are negatively charged at physiological pH.[1] While the ammonium salt form is generally highly water-soluble, researchers often hit a "solubility wall" when attempting to prepare stocks >10 mg/mL in physiological buffers (like PBS) rather than pure water.[1]
The Core Issue: Directly dissolving high concentrations of cGAMP ammonium salt into high-salt buffers (like 1x PBS) often leads to ionic strength-mediated precipitation or "salting out."[1] The ammonium counter-ions can exchange with sodium in the buffer, leading to transient aggregation or incomplete dissolution.[1]
Part 2: Troubleshooting Guide (Q&A)
Q1: I need a concentration of 20–50 mg/mL for an in vivo study. Why does it precipitate in PBS?
Diagnosis: You are likely experiencing the "common ion effect" or ionic saturation. While cGAMP is soluble in water up to ~35–50 mg/mL, its solubility drops significantly in the presence of 150 mM NaCl (PBS).[1] Solution:
-
Dissolve in Water First: Prepare your master stock in nuclease-free water at 2x the desired final concentration (e.g., 100 mg/mL).[1] The ammonium salt is extremely soluble in pure water.
-
Dilute with Hypertonic Buffer: Dilute this water stock 1:1 with a 2x concentrated PBS or saline solution. This prevents the initial "shock" of high salt preventing solvation.
-
Alternative (Co-solvent): For >20 mg/mL, use a co-solvent system. Dissolve in a small volume of DMSO (up to 10% final volume) before adding the aqueous phase.[1]
Q2: My solution is cloudy after vortexing. Can I heat it?
Diagnosis: Kinetic entrapment. The powder has formed a "gel" layer on the outside that prevents water from reaching the core. Protocol:
-
Heat: Yes, but strictly controlled.[1] You may heat to 40–50°C for 5–10 minutes.
-
Sonication: This is more effective than heat. Sonicate in a water bath for 10–15 minutes.
-
Warning: Do not boil (>90°C) as this risks hydrolysis of the phosphodiester bonds, especially in the ammonium salt form which can be slightly acidic.[1]
Q3: Does the ammonium counter-ion affect pH?
Diagnosis: Yes. Ammonium salts of nucleotides can yield a slightly acidic solution (pH ~5.5–6.[1]0) when dissolved at high concentrations.[1] Solution:
-
Check pH using a micro-probe.
-
If the pH is < 6.5 and you are injecting in vivo, adjust carefully with dilute NaOH (0.1 N) to pH 7.4.[1]
-
Note: If you are loading into liposomes (e.g., via remote loading), the ammonium gradient is actually beneficial and should be maintained.[1]
Q4: How do I store high-concentration stocks?
Best Practice:
-
Aliquot immediately: Avoid freeze-thaw cycles.
-
Temperature: -80°C is preferred for long-term (>1 month).[1] -20°C is acceptable for short-term.[1][2][3][4]
-
Buffer: Stocks in pure water are prone to pH drift over years; stocks in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.[1]5) are more stable but check downstream compatibility.
Part 3: Comparative Solubility Data
The following data aggregates solubility limits observed in standard laboratory conditions.
| Solvent System | Max Solubility (Approx.) | Preparation Method | Recommended Use |
| Pure Water (Nuclease-Free) | ~50 mg/mL | Vortex + Mild Sonication | Master Stock |
| PBS (pH 7.4) | ~10–15 mg/mL | Add solid to buffer (slow) | Cell Culture (Low Conc) |
| DMSO | ~50–100 mg/mL | Vortex | In Vivo Formulation (diluted) |
| Ethanol | < 1 mg/mL | N/A | Precipitation/Washing |
| Physiological Saline (0.9%) | ~20 mg/mL | Dilute from Water Stock | In Vivo Injection |
Part 4: High-Concentration Preparation Workflow
This protocol is designed for preparing a 50 mg/mL stock for in vivo use.
Materials:
-
Sterile Nuclease-Free Water[1]
-
10x PBS (Sterile)[1]
-
0.22 µm PES Syringe Filter (Low protein binding)[1]
Step-by-Step:
-
Weighing: Accurately weigh 50 mg of cGAMP ammonium salt into a sterile 1.5 mL microcentrifuge tube.
-
Primary Solvation: Add 800 µL of Nuclease-Free Water.
-
Do not add PBS yet.[1]
-
-
Dispersion: Vortex vigorously for 30 seconds. If clumps remain, sonicate in a water bath at 40°C for 5 minutes until clear.[1]
-
Buffering: Add 100 µL of 10x PBS .
-
This brings the salt concentration to 1x physiological levels without crashing out the cGAMP.
-
-
Volume Adjustment: Add water to bring the final volume to 1.0 mL .
-
Sterilization: Filter through a 0.22 µm PES filter.
-
Note: Expect ~10% volume loss in the filter dead volume.
-
-
QC: Check pH (target 7.2–7.5) and concentration (A260 measurement, using ε = 25,000 M⁻¹cm⁻¹ approx, or HPLC).
Part 5: Visualizing the Logic
Diagram 1: Solubility Decision Tree
Caption: Decision matrix for solubilizing cGAMP based on target concentration to avoid salt-induced precipitation.
Diagram 2: STING Pathway Activation Context
Caption: Mechanism of Action: cGAMP acts as the direct high-affinity ligand for STING, triggering the interferon response.[1]
Part 6: References
Sources
optimizing liposome encapsulation efficiency for 2',3'-cGAMP delivery
This is Level 2 Technical Support for the Nucleic Acid Delivery Division .
Below is your specialized troubleshooting and optimization guide for 2',3'-cGAMP encapsulation . This guide moves beyond basic protocols to address the physicochemical constraints of encapsulating a hydrophilic, dianionic cyclic dinucleotide (CDN).
Ticket ID: cGAMP-OPT-2024 Subject: Optimizing Encapsulation Efficiency (EE) & Stability Assigned Specialist: Senior Application Scientist, Formulation Chemistry
The Core Problem: Why is my EE% so low?
Diagnosis: If you are using a standard "Thin Film Hydration" method with neutral lipids (e.g., DOPC/Cholesterol), your Encapsulation Efficiency (EE) will likely be <5-10% .
The Science: 2',3'-cGAMP is a small, hydrophilic, dianionic molecule (~700 Da). Unlike hydrophobic drugs, it does not partition into the lipid bilayer. Unlike large mRNA strands, it is too small to be easily physically entrapped by simple volume capture.
The Solution: The Electrostatic Trap To achieve EE >50-80%, you must utilize electrostatic condensation . You need a cationic counter-ion in your lipid mix to bind the negatively charged phosphates on the cGAMP.
The Formulation Architect: Lipid Selection
| Component Type | Recommended Lipid | Function | Molar Ratio (Start) |
| Cationic Lipid | DOTAP (or DLin-MC3-DMA for LNP) | Provides positive charge (N) to bind cGAMP phosphates (P). | 40-50% |
| Helper Lipid | DOPE | Fusogenic lipid; promotes hexagonal phase transition for endosomal escape. | 30-40% |
| Stabilizer | Cholesterol | Increases bilayer rigidity and stability in circulation. | 10-20% |
| Stealth Agent | DSPE-PEG2000 | Prevents serum protein aggregation (protein corona). | 1-5% |
Methodology: The Process Engineer
Directive: Stop using Thin Film Hydration for cGAMP if you require high efficiency. Switch to Ethanol Injection or Microfluidic Mixing .
Protocol A: Microfluidic Mixing (Gold Standard)
Best for: Scalability, PDI < 0.2, EE > 85%
-
Aqueous Phase: Dissolve 2',3'-cGAMP in Citrate Buffer (pH 4.0) or PBS (pH 7.4).
-
Note: If using ionizable lipids (e.g., MC3), use pH 4.0. If using permanent cationic (DOTAP), pH 7.4 is acceptable.
-
-
Organic Phase: Dissolve lipids in Ethanol.
-
Mixing: Flow Rate Ratio (FRR) of 3:1 (Aqueous:Ethanol). Total Flow Rate (TFR) > 12 mL/min.[1]
-
Dialysis: Dialyze immediately against PBS to remove ethanol and neutralize pH.
Protocol B: Ethanol Injection (Benchtop Alternative)
Best for: Low cost, moderate throughput
-
Prepare lipids in ethanol (e.g., 20 mg/mL).
-
Prepare cGAMP in aqueous buffer (stirring rapidly at 600 RPM).
-
Inject ethanol phase into aqueous phase using a syringe pump (controlled rate: e.g., 1 mL/min).
-
Critical Step: The N/P Ratio (Nitrogen-to-Phosphate) must be optimized.
Visualization: Microfluidic Workflow
Caption: Microfluidic workflow utilizing rapid mixing to induce electrostatic condensation of cGAMP with cationic lipids.
Troubleshooting: The QC Analyst
Issue 1: "My particles aggregate immediately upon adding to cell culture media."
-
Root Cause: The "Zeta Potential Flip." Cationic liposomes (positive charge) attract anionic serum proteins (albumin), forming a protein corona that bridges particles together.
-
Fix: Increase DSPE-PEG2000 content to 5-10% (molar). The PEG layer provides steric hindrance, preventing protein adsorption.
-
Alternative: Ensure your N/P ratio isn't excessively high. A near-neutral surface charge (after cGAMP loading) is ideal for stability, though positive is better for uptake.
Issue 2: "My Encapsulation Efficiency is stuck at 30%."
-
Root Cause: Incorrect N/P Ratio. You likely have too much drug and not enough lipid counter-charge.
-
Calculation Check:
-
cGAMP has 2 Phosphate groups .
-
DOTAP has 1 Nitrogen (Ammonium) group .
-
Target N/P Ratio: Start at 4:1 (4 DOTAP molecules for every 1 cGAMP molecule).
-
Formula:
-
Issue 3: "The particles are leaking cGAMP during storage."
-
Root Cause: Fluidity of the membrane.
-
Fix: Increase Cholesterol to 30-40%. Cholesterol fills the gaps in the lipid bilayer, reducing permeability to small hydrophilic molecules like cGAMP.
Functional Validation: The Biologist
Encapsulation is useless if the drug is not delivered to the cytosol. cGAMP must activate STING (Stimulator of Interferon Genes) on the Endoplasmic Reticulum.[2]
The Bio-Assay: Do not rely solely on uptake (fluorescence). You must measure IRF3 phosphorylation or IFN-beta secretion .
Visualization: STING Signaling Pathway
Caption: Mechanism of action: Liposomal delivery facilitates endosomal escape, allowing cGAMP to bind STING on the ER.
Frequently Asked Questions (FAQs)
Q: Can I use UV-Vis to quantify encapsulated cGAMP? A: Yes, but you must separate free drug first.
-
Spin down liposomes (or use Amicon Ultra filters, 10k MWCO).
-
Measure the filtrate (Free Drug).
-
Lyse the liposomes in the retentate using 0.1% Triton X-100 to release the payload.
-
Measure absorbance at 256 nm .
-
Warning: Lipids scatter light.[3][4] Always use a "Lipid Only" blank or HPLC for accuracy.
Q: Why use DOTAP instead of DLin-MC3-DMA (Ionizable)? A:
-
DOTAP (Permanently Cationic): Easier to use on a benchtop. Good for in vitro work. High toxicity in vivo at high doses.
-
Ionizable Lipids (DLin-MC3-DMA): The clinical standard (e.g., COVID vaccines). Neutral at pH 7.4 (safer), cationic at pH 4.0 (for loading) and pH 5.0 (endosome). Use this for in vivo animal studies.
Q: What is the optimal size for cGAMP liposomes? A: Target 80 nm - 120 nm .
-
< 80 nm: Low internal volume, lower payload capacity.
-
150 nm: Preferentially taken up by macrophages (liver/spleen clearance) rather than target tumor/immune cells.
References
-
Koshy, S. T., et al. (2017). Enhanced immune activation using cyclic dinucleotide-loaded liposomes. Journal of Controlled Release. Link
-
Shae, D., et al. (2019). Endosomolytic Polymersomes Increase the Activity of Cyclic Dinucleotide STING Agonists to Enhance Cancer Immunotherapy. Nature Nanotechnology. Link
-
Miyabe, H., et al. (2017). A new delivery system for STING agonists using liposomes containing a cationic lipid.[5] Journal of Controlled Release. Link
-
Kulkarni, J. A., et al. (2018). On the Formation of Lipid Nanoparticles by Microfluidic Mixing. ACS Nano. Link
Sources
- 1. Advanced microfluidic techniques for the preparation of solid lipid nanoparticles: Innovations and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liposomal Delivery Enhances Immune Activation by STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Purity Validation of 2',3'-cGAMP Ammonium Salt: A Comparative HPLC Guide
Executive Summary
In the rapidly evolving landscape of STING pathway therapeutics, the integrity of the agonist is the single most critical variable. 2',3'-cyclic GMP-AMP (2',3'-cGAMP) is the endogenous metazoan ligand for STING, possessing a unique mixed-linkage structure that confers nanomolar affinity. However, commercial synthesis often yields impurities—specifically the bacterial 3',3'-isomer or linear hydrolysis products—that can skew EC50 data by orders of magnitude.
This guide outlines a validated High-Performance Liquid Chromatography (HPLC) protocol specifically designed for the Ammonium Salt form of 2',3'-cGAMP. Unlike sodium salts, the ammonium form offers direct compatibility with Mass Spectrometry (LC-MS) workflows, but requires specific buffering conditions to prevent peak tailing and thermal degradation.
Part 1: The Biological Imperative
To understand why rigorous validation is non-negotiable, one must understand the structural specificity of the target. The cytosolic DNA sensor cGAS produces 2',3'-cGAMP, which binds STING to trigger Interferon (IFN) production.[1][2][3]
The critical distinction lies in the phosphodiester linkage:
-
2',3'-cGAMP (Mammalian): Contains one 2'-5' linkage and one 3'-5' linkage.[4][5] Kd for STING: ~4 nM [1].
-
3',3'-cGAMP (Bacterial/Synthetic Impurity): Contains two 3'-5' linkages.[5] Kd for STING: ~1.2 µM [1].
Contamination with the 3',3' isomer acts as a "silent diluent," reducing apparent potency without being detected by standard UV purity checks unless the method is isomer-resolving.
Diagram 1: The cGAS-STING Signaling Axis
This pathway illustrates the downstream consequences of cGAMP purity.
Caption: The cGAS-STING cascade.[4][5][6][7][8] High-purity 2',3'-cGAMP is required to trigger the conformational change in STING necessary for TBK1 recruitment.
Part 2: The Challenge of Analysis
Cyclic dinucleotides are highly polar, polyanionic molecules. On standard C18 columns with simple aqueous buffers, they elute in the void volume (unretained).
The "Salt" Factor[9][10][11]
-
Sodium Salt: Stable, but non-volatile. If you inject this into an LC-MS, the sodium adducts will suppress ionization and clog the source.
-
Ammonium Salt: The preferred form for analytical standards. It is volatile, allowing for simultaneous UV purity checks and Mass Spec identity confirmation. However, it requires careful pH control to prevent ammonia loss and subsequent pH shifts during storage [2].
The Solution: Ion-Pairing Chromatography
To retain cGAMP on a hydrophobic C18 column, we must use an ion-pairing agent. Triethylammonium Acetate (TEAA) or Ammonium Acetate are the gold standards. They mask the negative charge of the phosphate groups, allowing the molecule to interact with the stationary phase.
Part 3: Comparative Analysis
This section compares the performance of the optimized Ammonium Acetate method against a standard unbuffered method, and highlights the separation of critical impurities.
Table 1: Method Performance Comparison
| Feature | Method A: Standard C18 (Water/MeOH) | Method B: Optimized Ion-Pair (Ammonium Acetate) |
| Retention Mechanism | Poor (Elutes near void) | Excellent (Hydrophobic interaction) |
| Peak Shape | Broad, Tailing | Sharp, Symmetrical |
| Isomer Resolution | Co-elution of 2',3' and 3',3' | Baseline Separation (>2 min delta) |
| MS Compatibility | Good | Excellent (Volatile buffer) |
| Suitability | Rough estimation only | Quantitative Validation |
Impurity Profile Differentiation
When validating 2',3'-cGAMP Ammonium Salt , your HPLC trace should demonstrate the absence of the following specific impurities often found in chemical synthesis:
-
3',3'-cGAMP: Elutes later than the 2',3' form due to slightly higher hydrophobicity in ion-pairing conditions.
-
Linear pApG / pGpA: Hydrolysis products. These usually elute earlier than the cyclic form.
-
ATP/GTP: Starting materials, elute very early.
Part 4: Validated Experimental Protocol
Objective: Determine the purity of 2',3'-cGAMP Ammonium Salt with >99% confidence and resolve isomeric impurities.
Reagents
-
Analyte: 2',3'-cGAMP Ammonium Salt (Lyophilized).
-
Buffer A: 50 mM Ammonium Acetate in HPLC-grade Water (pH 6.8 - 7.0).
-
Buffer B: Acetonitrile (HPLC Grade).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm, 4.6 x 100 mm.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 1 mg of 2',3'-cGAMP Ammonium Salt in 1 mL of HPLC Water (avoid dissolving directly in buffer to prevent salt precipitation).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to remove any particulate matter (crucial for lyophilized powders).
-
Transfer supernatant to an HPLC vial.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C (Ambient).
-
Detection: UV @ 254 nm (Guanine absorption) and 260 nm (Adenine absorption).
-
Injection Volume: 10 µL.
-
-
Gradient Profile:
| Time (min) | % Buffer A (50mM NH4OAc) | % Buffer B (Acetonitrile) | Phase |
| 0.0 | 98% | 2% | Equilibration |
| 2.0 | 98% | 2% | Load |
| 12.0 | 85% | 15% | Linear Gradient |
| 15.0 | 50% | 50% | Wash |
| 17.0 | 98% | 2% | Re-equilibration |
| 22.0 | 98% | 2% | End |
Diagram 2: Validation Workflow
This workflow ensures that the ammonium salt integrity is maintained from vial to data.
Caption: Step-by-step workflow for validating cGAMP purity, emphasizing sample prep to avoid artifacts.
Part 5: Troubleshooting & Insights
Issue: Peak Tailing
-
Cause: Interaction between the phosphate backbone and residual silanols on the silica column.
-
Fix: Increase Ammonium Acetate concentration to 100 mM or ensure pH is strictly neutral (7.0). The ammonium cation acts as a counter-ion to shield the phosphate [3].
Issue: "Ghost" Peaks
-
Cause: Ammonium salts can sometimes degrade if the lyophilization process left residual acid.
-
Fix: Check the pH of the reconstituted sample. If < 6.0, the cGAMP may hydrolyze to linear dinucleotides. Always use fresh buffers.
Issue: Retention Time Shift
-
Cause: Evaporation of Acetonitrile in the mobile phase or temperature fluctuations.
-
Fix: Use a column oven set to 25°C or 30°C rather than ambient to lock in retention times.
References
-
Gao, P., et al. (2013). "Cyclic [G(2',5')pA(3',5')p] is the metazoan second messenger produced by DNA-activated cyclic GMP-AMP synthase." Cell, 153(5), 1094-1107.
-
Kranzusch, P. J., et al. (2013).[7] "Ancient Origin of cGAS-STING Reveals Mechanism of Universal 2',3' cGAMP Signaling." Molecular Cell, 59(6), 891-903.
-
Carozza, J. A., et al. (2020).[9] "2'3'-cGAMP is an immunotransmitter produced by cancer cells and regulated by ENPP1." Nature, 580, 493–498.
-
InvivoGen. (n.d.). "2'3'-cGAMP: STING ligand - Cyclic GMP-AMP." InvivoGen Product Guide.
-
Cayman Chemical. (n.d.). "2'3'-cGAMP (ammonium salt) Product Information." Cayman Chemical.
Sources
- 1. The catalytic mechanism of cyclic GMP‐AMP synthase (cGAS) and implications for innate immunity and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. jenabioscience.com [jenabioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 9. The efficient synthesis and purification of 2′3’- cGAMP from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Immune Responses of 2',3'-cGAMP and c-di-GMP
For researchers, scientists, and drug development professionals navigating the intricate world of innate immunity, cyclic dinucleotides (CDNs) have emerged as pivotal players. These second messengers are fundamental in orchestrating immune responses to both pathogenic invasion and cellular stress. Among the most studied are 2',3'-cyclic GMP-AMP (2',3'-cGAMP), the endogenous mammalian signaling molecule, and cyclic di-GMP (c-di-GMP), a ubiquitous bacterial second messenger. While both are potent immune activators, their origins, signaling mechanisms, and ultimate immunological consequences exhibit critical differences. This guide provides an in-depth comparative analysis of the immune responses elicited by 2',3'-cGAMP and c-di-GMP, supported by experimental data and detailed protocols to empower your research.
I. Introduction: Two Molecules, Distinct Immunological Narratives
At the heart of cytosolic DNA sensing in mammals lies the cGAS-STING pathway. The enzyme cyclic GMP-AMP synthase (cGAS) detects cytosolic double-stranded DNA (dsDNA), a danger signal indicative of viral or bacterial infection, or cellular damage, and synthesizes 2',3'-cGAMP.[1][2] This molecule is the primary endogenous ligand for the Stimulator of Interferon Genes (STING), an endoplasmic reticulum-resident protein.[3][4] The activation of STING triggers a signaling cascade culminating in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which are crucial for establishing an antiviral state and coordinating a broader adaptive immune response.[5]
In contrast, c-di-GMP is a bacterial second messenger that regulates various aspects of bacterial life, including motility and biofilm formation.[6] When introduced into the cytoplasm of mammalian cells during a bacterial infection, c-di-GMP is also recognized as a pathogen-associated molecular pattern (PAMP).[7] While it can also activate STING, the nuances of this interaction and the existence of alternative signaling pathways distinguish its immunological profile from that of 2',3'-cGAMP.
This guide will dissect these differences, providing a clear understanding of their distinct roles in shaping the innate immune landscape.
II. Molecular Recognition and Receptor Affinity: A Tale of Two Affinities
The primary point of convergence for both 2',3'-cGAMP and c-di-GMP signaling is the STING protein. However, the affinity with which they bind to STING is dramatically different, a fact that underpins the divergence in their downstream signaling potency.
Structural Basis of Differential Binding:
2',3'-cGAMP is unique among cyclic dinucleotides due to its mixed phosphodiester linkages (one 2'-5' and one 3'-5'), whereas c-di-GMP possesses two 3'-5' linkages.[8] This structural distinction is critical for its high-affinity interaction with the STING dimer. The crystal structure of STING in complex with 2',3'-cGAMP reveals that the mixed linkages allow for a more compact and stable conformation within the STING binding pocket.[9] This high-affinity binding induces a significant conformational change in STING, leading to its activation.
Quantitative Binding Affinity:
Isothermal titration calorimetry (ITC) and equilibrium dialysis have been employed to quantify the binding affinities of these ligands to the C-terminal domain of STING. The results consistently demonstrate a stark difference:
| Ligand | Binding Affinity (Kd) to human STING | Reference |
| 2',3'-cGAMP | ~3.79 nM | [10] |
| c-di-GMP | ~1.21 µM - 5 µM | [9][10] |
This approximately 300-fold or greater higher affinity of 2',3'-cGAMP for STING is a key determinant of its superior potency as a STING agonist in most cellular contexts.[10]
III. Signaling Pathways: Beyond a Single Receptor
While STING is the central player, the signaling networks engaged by 2',3'-cGAMP and c-di-GMP are not identical. 2',3'-cGAMP signaling is predominantly, if not exclusively, STING-dependent. In contrast, c-di-GMP can activate both STING-dependent and STING-independent pathways.
A. The Canonical STING-Dependent Pathway
The binding of either 2',3'-cGAMP or c-di-GMP to the STING dimer induces its translocation from the endoplasmic reticulum to the Golgi apparatus. This triggers the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (e.g., IFN-β). Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[8]
Figure 1. The canonical STING-dependent signaling pathway activated by cyclic dinucleotides.
B. STING-Independent Pathways of c-di-GMP
A crucial distinction for c-di-GMP is its ability to engage other innate immune sensors, leading to STING-independent responses.
1. The DDX41-STING Axis: The DEAD-box helicase DDX41 has been identified as a direct cytosolic sensor for c-di-GMP and c-di-AMP.[11] Upon binding c-di-GMP, DDX41 forms a complex with STING, leading to the activation of the TBK1-IRF3 axis.[12] This suggests a two-step recognition process for c-di-GMP in some contexts, with DDX41 acting as the initial pattern recognition receptor that then engages STING.
Figure 2. The DDX41-mediated sensing of c-di-GMP leading to STING activation.
2. NLRP3 Inflammasome Activation: c-di-GMP can also trigger the activation of the NLRP3 inflammasome, leading to the secretion of the highly pro-inflammatory cytokines IL-1β and IL-18.[13] Importantly, this pathway is independent of STING and appears to involve the mobilization of potassium and calcium ions.[13] This represents a significant divergence from 2',3'-cGAMP, which is not a known direct activator of the NLRP3 inflammasome.
Figure 3. STING-independent activation of the NLRP3 inflammasome by c-di-GMP.
IV. Comparative Analysis of Downstream Immune Responses
The differences in receptor affinity and signaling pathways translate into distinct quantitative and qualitative downstream immune responses.
Cytokine and Chemokine Production:
While both molecules induce type I interferons and pro-inflammatory cytokines, the magnitude and profile of this response differ. Due to its high affinity for STING, 2',3'-cGAMP is generally a more potent inducer of IFN-β on a molar basis.[10]
A quantitative proteomics analysis of RAW macrophages treated with either 2',3'-cGAMP or c-di-GMP revealed that while both upregulate a core set of interferon-stimulated genes (ISGs), 2',3'-cGAMP leads to a more robust and broader response. For instance, proteins involved in antigen presentation, such as TAP2, and nuclear autoantigens like Sp-100, were significantly upregulated by 2',3'-cGAMP but not by c-di-GMP.
| Protein | Fold Change (2',3'-cGAMP) | Fold Change (c-di-GMP) | Primary Function | Reference |
| Tap2 | 15.13x | No significant change | Antigen processing/presentation | |
| Sp100 | 23.66x | No significant change | Nuclear body formation, transcription regulation | |
| Ifi47 | High | High | Interferon-induced protein | |
| ISG15 | High | High | Ubiquitin-like modifier, antiviral |
This differential protein expression suggests that 2',3'-cGAMP may be more effective at promoting adaptive immune responses through enhanced antigen presentation. Conversely, the ability of c-di-GMP to activate the NLRP3 inflammasome can lead to a strong IL-1β-driven inflammatory response that is not a primary feature of 2',3'-cGAMP signaling.
Immune Cell Activation:
Both 2',3'-cGAMP and c-di-GMP are potent activators of antigen-presenting cells (APCs) such as macrophages and dendritic cells (DCs). Activation is characterized by the upregulation of co-stimulatory molecules (e.g., CD80, CD86), MHC molecules, and the production of cytokines that shape the ensuing T-cell response. However, the nature of this activation can differ. For instance, as a mucosal adjuvant, c-di-GMP has been shown to be surprisingly more effective than 2',3'-cGAMP at inducing antigen-specific IgG1 and IgA, despite its lower affinity for STING.[5] This suggests that in specific in vivo contexts, other factors such as cellular uptake or the engagement of STING-independent pathways may play a more dominant role.[5]
V. Functional Consequences in Health and Disease
The distinct signaling properties of 2',3'-cGAMP and c-di-GMP have significant implications for their roles in various physiological and pathological contexts.
A. Antimicrobial Immunity:
-
Viral Infections: The cGAS/2',3'-cGAMP/STING pathway is a cornerstone of antiviral immunity, detecting viral dsDNA and initiating a potent type I interferon response.
-
Bacterial Infections: Both molecules are critical. c-di-GMP, being of bacterial origin, directly signals the presence of an invader. Its ability to activate both STING and NLRP3 provides a two-pronged attack, inducing both interferons and a strong inflammatory response.
B. Cancer Immunotherapy:
The activation of the STING pathway within the tumor microenvironment is a promising strategy for cancer immunotherapy.[3] STING agonists can convert an immunologically "cold" tumor into a "hot" one by promoting the influx and activation of cytotoxic T cells. Both 2',3'-cGAMP and its analogs, as well as c-di-GMP, are being investigated as cancer therapeutics.[3][4] The higher potency of 2',3'-cGAMP may offer an advantage in directly activating STING, while the broader inflammatory profile of c-di-GMP, including IL-1β production, could also contribute to anti-tumor immunity.
C. Autoimmunity:
Chronic activation of the cGAS-STING pathway by self-DNA can lead to autoimmune diseases like Aicardi-Goutières syndrome and systemic lupus erythematosus. The more potent and sustained activation by 2',3'-cGAMP may pose a greater risk in these contexts.
VI. Experimental Protocols for Comparative Analysis
To facilitate research in this area, we provide the following detailed protocols for the comparative analysis of 2',3'-cGAMP and c-di-GMP.
A. In Vitro Stimulation of Macrophages
This protocol describes the stimulation of murine bone marrow-derived macrophages (BMDMs) to assess cytokine production and cell activation.
Figure 4. Workflow for in vitro stimulation of macrophages.
Step-by-Step Methodology:
-
Cell Culture: Culture bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7) in complete RPMI-1640 medium.
-
Plating: Seed cells in a 24-well plate at a density of 5 x 10^5 cells per well and allow them to adhere overnight.
-
Stimulation:
-
Prepare stock solutions of 2',3'-cGAMP and c-di-GMP in sterile, endotoxin-free water.
-
For each cyclic dinucleotide, prepare a dilution series (e.g., 0.1, 1, 10 µM).
-
Dilute the cyclic dinucleotides and a transfection reagent (e.g., Lipofectamine 2000) separately in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted cyclic dinucleotide and transfection reagent, and incubate to allow complex formation.
-
Add the transfection complexes to the cells. Include a mock-transfected control (transfection reagent only).
-
-
Incubation: Incubate the cells for a desired time course (e.g., 6 hours for early cytokine gene expression, 24 hours for protein secretion).
-
Sample Collection:
-
Supernatants: Carefully collect the cell culture supernatants and centrifuge to remove any cellular debris. Store at -80°C for cytokine analysis.
-
Cells: Gently wash the cells with PBS and detach using a cell scraper or enzyme-free dissociation buffer. Proceed immediately to flow cytometry staining.
-
B. Cytokine Quantification by ELISA
This protocol outlines the measurement of a specific cytokine (e.g., IFN-β or TNF-α) in the collected supernatants.
Step-by-Step Methodology:
-
Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add standards of known cytokine concentrations and the collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.
-
Detection: Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Signal Generation: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 20-30 minutes.
-
Development: Wash the plate and add a TMB substrate solution. Stop the reaction with a stop solution.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve and calculate the concentration of the cytokine in the samples.
C. Flow Cytometry for Macrophage Activation
This protocol allows for the quantification of cell surface activation markers.
Step-by-Step Methodology:
-
Cell Harvest: Harvest the stimulated macrophages and wash with FACS buffer (PBS with 2% FBS).
-
Fc Block: Block Fc receptors by incubating the cells with an anti-CD16/32 antibody.
-
Surface Staining: Stain the cells with a cocktail of fluorescently-conjugated antibodies against macrophage activation markers. A recommended panel includes:
-
CD11b (macrophage marker)
-
F4/80 (macrophage marker)
-
CD80 (co-stimulatory molecule)
-
CD86 (co-stimulatory molecule)
-
MHC Class II
-
-
Viability Staining: Include a viability dye to exclude dead cells from the analysis.
-
Acquisition: Acquire the samples on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software to determine the percentage of cells expressing the activation markers and the mean fluorescence intensity (MFI) of these markers.
VII. Conclusion
2',3'-cGAMP and c-di-GMP, while both potent activators of the innate immune system, operate through distinct and overlapping mechanisms that result in quantitatively and qualitatively different immune responses. 2',3'-cGAMP, the endogenous mammalian ligand, is a high-affinity, specific activator of STING, leading to a robust type I interferon response. c-di-GMP, a bacterial PAMP, exhibits lower affinity for STING but compensates through its ability to engage STING-independent pathways such as DDX41 and the NLRP3 inflammasome.
For researchers in immunology and drug development, understanding these differences is paramount. The choice between targeting the immune system with 2',3'-cGAMP or c-di-GMP-based agonists will depend on the desired immunological outcome. For applications requiring a strong, IFN-I-driven response, such as antiviral therapies and certain cancer immunotherapies, 2',3'-cGAMP and its analogs may be superior. For indications where a broader inflammatory response, including IL-1β, is beneficial, such as in certain vaccine adjuvant contexts, c-di-GMP may offer unique advantages. The experimental frameworks provided in this guide offer a starting point for dissecting these differential effects and advancing the development of novel immunomodulatory therapies.
VIII. References
-
Proteomic analysis of RAW macrophages treated with cGAMP or c-di-GMP reveals differentially activated cellular pathways. (Link not available)
-
Cyclic GMP-AMP Containing Mixed Phosphodiester Linkages Is An Endogenous High Affinity Ligand for STING. Molecular Cell. [Link]
-
Molecular basis for the specific recognition of the metazoan cyclic GMP-AMP by the innate immune adaptor protein STING. Proceedings of the National Academy of Sciences. [Link]
-
The mucosal adjuvant cyclic di-GMP enhances antigen uptake and selectively activates pinocytosis-efficient cells in vivo. eLife. [Link]
-
2'3'-cGAMP Adjuvants. Creative Diagnostics. [Link]
-
The cGAS–STING pathway in cancer immunity: mechanisms, challenges, and therapeutic implications. Journal of Hematology & Oncology. (Link not available)
-
Second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP): Synthesis, transmission, and degradation. Biochemical Pharmacology. [Link]
-
cGAS-STING cytosolic DNA sensing pathway. Wikipedia. [Link]
-
The cyclic dinucleotide 2′3′-cGAMP induces a broad antibacterial and antiviral response in the sea anemone Nematostella vectensis. PNAS. [Link]
-
Pivotal Roles of cGAS-cGAMP Signaling in Antiviral Defense and Immune Adjuvant Effects. (Link not available)
-
Binding of bacterial secondary messenger molecule c di-GMP is a STING operation. Journal of Clinical & Cellular Immunology. (Link not available)
-
STING – 2',3'-cGAMP protocol. NanoTemper Technologies. [Link]
-
Cyclic GMP-AMP Containing Mixed Phosphodiester Linkages Is An Endogenous High Affinity Ligand for STING. Molecular Cell. [Link]
-
jetPEI®-Macrophage in vitro DNA transfection reagent - PROTOCOL. Polyplus-transfection. [Link]
-
Cyclic-di-GMP and cyclic-di-AMP activate the NLRP3 inflammasome. EMBO reports. [Link]
-
cGAS-cGAMP-STING: The three musketeers of cytosolic DNA sensing and signaling. Signal Transduction and Targeted Therapy. (Link not available)
-
Human TNF-α ELISA Kit Product Information Sheet. Thermo Fisher Scientific. (Link not available)
-
STING activation in alveolar macrophages and group 2 innate lymphoid cells suppresses IL-33–driven type 2 immunopathology. The Journal of Clinical Investigation. (Link not available)
-
Cytokine Multiplex Analysis. Methods in Molecular Biology. (Link not available)
-
Do you know any protocol for transfection of RAW macrophages? ResearchGate. [Link]
-
Research and progress of cGAS/STING/NLRP3 signaling pathway: a mini review. Frontiers in Immunology. [Link]
-
Macrophage activation analysis by flow cytometry. Journal of Visualized Experiments. [Link]
-
STING signaling activation modulates macrophage polarization via CCL2 in radiation-induced lung injury. Cell Death Discovery. [Link]
-
Both c-di-GMP and c-di-AMP require DDX41 for STING-dependent signaling.... ResearchGate. [Link]
-
Nucleofection for Efficient Transfection of Human THP-1 Macrophages | Protocol Preview. JoVE. [Link]
-
Can anybody share the protocol for the intracellular staining of mouse macrophages from brain for the anaysis of TNF-a production by Flow cytometry? ResearchGate. [Link]
-
Is there any difference between c-di-GMP or c-di-AMP and c[G(2',5')pA(3'5')p]. ResearchGate. (Link not available)
-
DDX41 recognizes bacterial secondary messengers cyclic di-GMP and cyclic di-AMP to activate a type I interferon immune response. Nature Immunology. [Link]
-
Structure of STING bound to c-di-GMP Reveals the Mechanism of Cyclic Dinucleotide Recognition by the Immune System. Immunity. [Link]
-
The cyclic dinucleotide 2′3′-cGAMP induces a broad antibacterial and antiviral response in the sea anemone Nematostella vectensis. PNAS. [Link]
-
Co-administration of 2'3'-cGAMP STING activator and CpG-C adjuvants with a mutated form of HPV 16 E7 protein leads to tumor growth inhibition in the mouse model. Infectious Agents and Cancer. [Link]
-
The virus-induced cyclic dinucleotide 2′3′-c-di-GMP mediates STING-dependent antiviral immunity in Drosophila. Cell Reports. [Link]
-
Distinct Dynamic and Conformational Features of Human STING in Response to 2'3'-cGAMP and c-di-GMP. ChemBioChem. [Link]
-
STING is a direct innate immune sensor of cyclic-di-GMP. Nature Immunology. [Link]
-
Control of innate immunity by the cGAS-STING pathway. The Journal of Allergy and Clinical Immunology. (Link not available)
-
C-di-GMP Signaling in Bacteria. News-Medical.net. [Link]
-
cGAS–STING cytosolic DNA sensing pathway. Wikipedia. (Link not available)
-
2',3'-cGAMP interactome identifies 2',3'-cGAMP/Rab18/FosB signaling in cell migration control independent of innate immunity. Science Advances. [Link]
-
The virus-induced cyclic dinucleotide 2'3'-c-di-GMP mediates STING-dependent antiviral immunity in Drosophila. PubMed. [Link]
-
Bacterial Cyclic Dinucleotides and the cGAS–cGAMP–STING Pathway: A Role in Periodontitis? International Journal of Molecular Sciences. [Link]
-
4KSY: Crystal structure of STING in complex with cGAMP. RCSB PDB. [Link]
-
Cyclic dinucleotides mediate bacterial immunity by dinucleotide cyclase in Vibrio. Frontiers in Cellular and Infection Microbiology. [Link]
-
3'3'-cGAMP Adjuvants. Creative Diagnostics. [Link]
-
Second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP): the cell autonomous and non-autonomous roles in cancer progression. Acta Pharmacologica Sinica. [Link]
Sources
- 1. Human Monocyte STING Activation Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]
- 2. Transcriptome-based characterization of 3’2’-cGAMP signaling mediated immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-administration of 2'3'-cGAMP STING activator and CpG-C adjuvants with a mutated form of HPV 16 E7 protein leads to tumor growth inhibition in the mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mucosal adjuvant cyclic di-GMP enhances antigen uptake and selectively activates pinocytosis-efficient cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial Cyclic Dinucleotides and the cGAS–cGAMP–STING Pathway: A Role in Periodontitis? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. STING activation in alveolar macrophages and group 2 innate lymphoid cells suppresses IL-33–driven type 2 immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2',3'-Cyclic GMP-AMP Dinucleotides for STING-Mediated Immune Modulation: Principles, Immunotherapeutic Potential, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the STING pathway in tumor-associated macrophages regulates innate immune sensing of gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cyclic-di-GMP and cyclic-di-AMP activate the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Proteomic analysis of RAW macrophages treated with cGAMP or c-di-GMP reveals differentially activated cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP): Synthesis, transmission, and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Validating 2',3'-cGAMP Biological Activity via IRF3 (Ser396) Phosphorylation
Executive Summary
In the landscape of STING (Stimulator of Interferon Genes) pathway research, 2',3'-cGAMP stands as the endogenous, high-affinity ligand for the mammalian STING receptor.[1][2] Unlike its bacterial counterpart (3',3'-cGAMP) or species-restricted synthetics (DMXAA), 2',3'-cGAMP induces a potent, conformationally distinct activation of the STING dimer, leading to the recruitment of TBK1 and the subsequent phosphorylation of IRF3.
This guide provides a rigorous framework for verifying the biological activity of 2',3'-cGAMP. While luciferase reporter assays provide transcriptional readouts, the Western Blot for Phospho-IRF3 (Ser396) remains the gold standard for confirming immediate upstream signaling activation. This document details the mechanistic basis, comparative performance, and a self-validating protocol for this assay.
Mechanism of Action: The cGAS-STING-IRF3 Axis
To validate the product, one must understand the specific signaling node being interrogated. 2',3'-cGAMP acts as a "second messenger," bridging cytosolic DNA sensing (cGAS) to the innate immune response.
Pathway Visualization
The following diagram illustrates the signal transduction cascade initiated by 2',3'-cGAMP, highlighting the critical phosphorylation event at Ser396 targeted in this protocol.
Caption: The canonical cGAS-STING signaling axis. 2',3'-cGAMP binds STING, triggering TBK1-mediated phosphorylation of IRF3 at Ser396.[1][3][4][5]
Comparative Analysis: Why 2',3'-cGAMP?
When selecting a STING agonist for validation or drug development, specificity and affinity are paramount. Many historical failures in clinical translation (e.g., DMXAA) stemmed from using ligands that do not engage human STING.
Performance Comparison Table
| Ligand | Origin | Linkage Structure | Human STING Affinity ( | Specificity Notes |
| 2',3'-cGAMP | Mammalian (Endogenous) | Mixed [G(2',5')pA(3',5')p] | High (~4 nM) | The gold standard for human STING activation. Induces "closed" conformation. |
| 3',3'-cGAMP | Bacterial | Canonical (3'-5') | Low (~1.1 | Binds human STING weakly; primarily a bacterial second messenger. |
| 2',2'-cGAMP | Synthetic | Non-canonical (2'-5') | Moderate | Synthetic analog; less potent than the endogenous 2',3' form.[2] |
| DMXAA | Synthetic | Small Molecule | No Binding | Mouse-specific. Potent in murine models but completely inactive in humans.[2] |
Key Insight: 2',3'-cGAMP contains a unique 2'-5' phosphodiester linkage.[2][3] This structural feature allows it to bind the human STING pocket with significantly higher affinity than bacterial cyclic dinucleotides (CDNs). Using 3',3'-cGAMP or DMXAA on human cells will result in false negatives or weak signals, compromising your validation data.
Validated Experimental Protocol
Objective: Detect phosphorylation of IRF3 at Serine 396 in THP-1 human monocytes following 2',3'-cGAMP stimulation.
Phase 1: Cell Preparation & Stimulation
Note: While some immune cells express the SLC19A1 transporter allowing free uptake, digitonin permeabilization is recommended for biochemical verification to ensure uniform cytosolic delivery.
-
Cell Line: THP-1 (Human Monocytes) or RAW 264.7 (Murine Macrophages).
-
Density: Seed at
cells/mL in 6-well plates.
-
-
Reconstitution: Dissolve 2',3'-cGAMP lyophilized powder in endotoxin-free water to 1 mg/mL stock.
-
Delivery Buffer (Permeabilization):
-
Prepare buffer: 50 mM HEPES (pH 7.0), 100 mM KCl, 3 mM MgCl2, 0.1 mM DTT, 85 mM Sucrose, 0.2% BSA, 1 mM ATP, 0.1 mM GTP.
-
Add Digitonin (10
g/mL) immediately before use.
-
-
Treatment:
-
Aspirate media. Add 2',3'-cGAMP (final conc: 4–10
g/mL) in Delivery Buffer. -
Incubate for 30 minutes at 37°C.
-
Replace with normal growth media and incubate for an additional 1.5 to 2.5 hours .
-
Critical: IRF3 phosphorylation is transient. Harvesting too late (>4-6 hours) may result in signal loss due to dephosphorylation or proteasomal degradation.
-
Phase 2: Lysis & Protein Extraction
Scientific Integrity Check: Phosphatases are aggressive. Without inhibitors, p-IRF3 signal vanishes during lysis.
-
Wash: Wash cells 1x with ice-cold PBS.
-
Lysis: Add RIPA buffer supplemented with:
-
Protease Inhibitors: (e.g., Aprotinin, Leupeptin).
-
Phosphatase Inhibitors (Critical): 50 mM Sodium Fluoride (NaF) and 1 mM Sodium Orthovanadate (Na3VO4).
-
-
Clarification: Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.
Phase 3: Western Blotting
| Parameter | Specification | Reason |
| Gel | 10% SDS-PAGE | IRF3 is ~50-55 kDa; 10% provides optimal resolution. |
| Blocking | 5% BSA in TBST | Milk contains casein (phosphoprotein) which can interfere with phospho-antibodies. Use BSA. |
| Primary Ab | Rabbit anti-p-IRF3 (Ser396) | Clone D6O1M or 4D4G (CST) are industry standards. (1:1000 dilution). |
| Control Ab | Rabbit anti-Total IRF3 | Essential to prove equal loading and that p-IRF3 absence isn't total protein loss. |
| Incubation | Overnight at 4°C | Kinetic equilibrium for high-affinity binding. |
Workflow Visualization
Caption: Step-by-step experimental workflow for validating 2',3'-cGAMP activity via Western Blot.
Troubleshooting & Self-Validation
A "self-validating" system requires internal controls to distinguish technical failure from biological inactivity.
-
Signal is Absent:
-
Check Timepoint: If you harvest at 24 hours, p-IRF3 is likely gone. Aim for 2-3 hours.
-
Check Delivery: 2',3'-cGAMP is negatively charged and does not cross membranes easily. If not using digitonin or lipofectamine, ensure your cell line expresses the SLC19A1 transporter.
-
-
High Background/Noise:
-
Blocking: Did you use Milk? Switch to 5% BSA.
-
Washing: Increase TBST washes to 3x 10 minutes.
-
-
Positive Control Failure:
-
Always run a "Lipopolysaccharide (LPS)" or "Poly(I:C)" control lane. These activate IRF3 via TLR4/TLR3 respectively, bypassing STING. If these fail, the issue is the Western Blot, not the cGAMP.
-
References
-
InvivoGen. 2'3'-cGAMP: Mammalian (non-canonical) CDN. Retrieved from [Link]
-
Gao, P., et al. (2013). Structure-function analysis of STING activation by c[G(2',5')pA(3',5')p] and targeting by antiviral DMXAA.[2] Cell.[2][6][7][8][9][10][11] Retrieved from [Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. ibiantech.com [ibiantech.com]
- 3. pnas.org [pnas.org]
- 4. Invivogen 2'3'-CGAMP, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 6. Invivogen 2'3'-cGAMP, Mammalian (non-canonical) CDN, cyclic [G(2’,5’)pA(3’,5’)p], | Fisher Scientific [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. p-IRF3 Antibody (Ser396) (4D4G) | Cell Signaling Technology | Cell Signaling Technology [cellsignal.com]
- 9. bioscience.co.uk [bioscience.co.uk]
- 10. Phospho-IRF3 (Ser396) Recombinant Rabbit Monoclonal Antibody (PSH06-75) | Invitrogen (MA5-57852) [thermofisher.com]
- 11. A High Resolution Method to Monitor Phosphorylation-dependent Activation of IRF3 - PMC [pmc.ncbi.nlm.nih.gov]
2',3'-cGAMP ammonium salt vs synthetic non-nucleotide STING agonists
Topic: Technical Comparison: 2',3'-cGAMP Ammonium Salt vs. Synthetic Non-Nucleotide STING Agonists Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Divergence of STING Activation
The Stimulator of Interferon Genes (STING) pathway has evolved from a niche innate immune sensor to a cornerstone of immuno-oncology. For years, the endogenous ligand 2',3'-cGAMP (cyclic guanosine monophosphate-adenosine monophosphate) served as the gold standard for defining pathway mechanics. However, its therapeutic utility is severely restricted by poor membrane permeability and rapid enzymatic hydrolysis.
The emergence of synthetic non-nucleotide agonists (e.g., diABZI, MSA-2, SR-717) represents a paradigm shift. Unlike cGAMP, these small molecules are designed for systemic delivery, oral bioavailability, and resistance to phosphodiesterases. This guide objectively compares these two classes, providing the experimental nuance required to select the correct tool for your specific research phase—whether it be mechanistic elucidation or pre-clinical efficacy studies.
Part 1: Mechanistic & Structural Distinction
The primary differentiator between these classes lies not just in their chemical backbone, but in the conformational changes they induce in the STING dimer.
2',3'-cGAMP (The Endogenous Standard)
-
Binding Mode: Binds to the central pocket of the STING dimer.
-
Conformation: Induces a "Closed" conformation .[1][2] The ligand-binding domain (LBD) undergoes a 180° rotation relative to the transmembrane domain, creating a "lid" over the ligand. This is the canonical activation signal required for translocation from the ER to the Golgi.
-
Affinity: High affinity (
nM), but functional potency is limited by access to the cytosol.
Synthetic Non-Nucleotide Agonists
-
Class A: cGAMP Mimetics (e.g., SR-717, MSA-2):
-
Class B: Conformation Stabilizers (e.g., diABZI):
-
Binding Mode: Binds to a distinct site or stabilizes the dimer interface.
-
Conformation: Stabilizes an "Open" conformation that is distinct from the cGAMP-bound state but still competent to recruit TBK1 and IRF3.
-
Implication: This unique mode of action often results in significantly higher potency (picomolar to nanomolar EC50) compared to CDNs.
-
Part 2: Physicochemical & Performance Matrix
The following table synthesizes experimental data to highlight the operational trade-offs.
| Feature | 2',3'-cGAMP Ammonium Salt | diABZI (STING Agonist-3) | MSA-2 |
| Chemical Class | Cyclic Dinucleotide (CDN) | Amidobenzimidazole (Non-nucleotide) | Non-nucleotide Small Molecule |
| Molecular Weight | ~700-800 Da (Salt dependent) | ~800-900 Da (Dimer) | ~300-400 Da |
| Solubility | High in H₂O (>50 mg/mL) | Low in H₂O; Soluble in DMSO | Soluble in DMSO; pH dependent |
| Membrane Permeability | Very Low (Requires transfection/liposomes) | High (Passive diffusion) | High (Acid-dependent uptake) |
| Metabolic Stability | Low (Hydrolyzed by ENPP1 in plasma) | High (Resistant to nucleases) | High |
| Binding Affinity ( | ~3.8 nM | ~1.6 nM | ~20 µM (Monomer) / High (Dimer) |
| Cellular Potency ( | ~50 µM (Free uptake)~20 nM (Digitonin/Liposomes) | ~1.5 nM - 130 nM (Free uptake) | ~8-25 µM (Neutral pH)Higher in acidic TME |
| Route of Administration | Intratumoral (IT) only | Systemic (IV) or IT | Oral (PO), SC, or IT |
Part 3: Visualization of Signaling Pathways
The diagram below illustrates the STING signaling cascade and the entry points for both agonist classes.
Caption: Schematic of the cGAS-STING pathway showing differential entry mechanisms for endogenous cGAMP versus synthetic non-nucleotide agonists.
Part 4: Expert Experimental Protocols
Protocol A: Proper Reconstitution of 2',3'-cGAMP Ammonium Salt
-
Why this matters: The ammonium salt form is chosen for better solubility than the free acid, but it is hygroscopic.
-
Solvent Choice: Use Endotoxin-free water or PBS (pH 7.4) . Avoid DMSO for cGAMP if possible, as it is highly soluble in aqueous buffers (>50 mg/mL).
-
Handling: Centrifuge the vial before opening to recover any powder stuck to the cap.
-
Storage: Aliquot immediately. Repeated freeze-thaw cycles degrade the cyclic phosphate bonds. Store at -80°C.
-
Verification: Verify concentration using UV absorbance at 256 nm (Extinction coefficient
).
Protocol B: The "Permeabilization Check" for Potency Screening
-
Objective: To distinguish between binding affinity and membrane permeability.
-
System: THP-1 Dual Reporter Cells (Luciferase for ISG/IFN).[7]
Step-by-Step:
-
Preparation: Seed THP-1 cells at 50,000 cells/well in a 96-well plate.
-
Group 1 (Free Uptake - Systemic Mimic):
-
Add diABZI (0.1 nM – 1000 nM) directly to media.
-
Add cGAMP (1 µM – 100 µM) directly to media.
-
-
Group 2 (Digitonin Permeabilization - Cytosolic Mimic):
-
Prepare permeabilization buffer: 50 mM HEPES, 100 mM KCl, 3 mM MgCl₂, 0.1 mM DTT, 85 mM Sucrose, 0.2% BSA, 1 mM ATP, 0.1 mM GTP, 10 µg/mL Digitonin .
-
Dilute cGAMP in this buffer (1 nM – 1000 nM).
-
Incubate cells with this mix for 30 mins at 37°C, then replace with normal growth media.
-
-
Readout: Measure Luciferase activity after 24 hours.
Expected Outcome:
-
Free Uptake: diABZI will show an
in the low nanomolar range (~1.5 nM). cGAMP will show very weak activity ( ) due to lack of uptake. -
Digitonin: cGAMP will display its true intrinsic potency (
), comparable to or better than the non-nucleotides. -
Interpretation: If your drug delivery system (liposome/LNP) works, cGAMP is highly potent. If you need a "naked" drug, use diABZI or MSA-2.
Part 5: References
-
Conjugated STING agonists. National Institutes of Health (NIH). [Link]
-
STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy. ACS Publications. [Link]
-
Cyclic GMP-AMP Containing Mixed Phosphodiester Linkages Is An Endogenous High Affinity Ligand for STING. National Institutes of Health (NIH). [Link]
-
Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy. National Institutes of Health (NIH). [Link]
-
Orthogonal Hydroxyl Functionalization of cGAMP Confers Metabolic Stability and Enables Antibody Conjugation. ACS Central Science. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Research Advances in How the cGAS-STING Pathway Controls the Cellular Inflammatory Response [frontiersin.org]
- 3. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Dose-Response Comparison of 2',3'-cGAMP: THP-1 (Human) vs. RAW 264.7 (Mouse)
Executive Summary
This guide provides a technical comparison of 2',3'-cGAMP (cyclic [G(2’,5’)pA(3’,5’)p]) stimulation in two industry-standard macrophage models: THP-1 (Human Monocytes/Macrophages) and RAW 264.7 (Murine Macrophages) .
While both cell lines express STING and respond robustly to 2',3'-cGAMP, the dose-response profile is strictly dictated by the delivery method . 2',3'-cGAMP is a charged, cyclic dinucleotide (CDN) that cannot passively diffuse across the cell membrane. Consequently, "free uptake" experiments rely on specific transporters (e.g., SLC19A1) and fight against ecto-hydrolases (ENPP1), shifting EC50 values by orders of magnitude compared to cytosolic delivery (digitonin or lipofection).
Key Verdict:
-
Affinity: 2',3'-cGAMP binds both Human STING (hSTING) and Mouse STING (mSTING) with high affinity (
nM), unlike DMXAA (mouse-specific) or 3',3'-cGAMP (lower affinity). -
Sensitivity (Cytosolic): When permeabilized (digitonin), both lines show comparable sensitivity with EC50 values in the 100 nM – 500 nM range.
-
Sensitivity (Extracellular): THP-1 cells are generally more reliable for "free uptake" assays due to consistent SLC19A1 expression, though they require high concentrations (10–50 µM) to overcome ENPP1 hydrolysis.
Mechanistic Foundation: The STING Pathway[1]
Understanding the species-specific nuances of the STING pathway is critical for interpreting dose-response data.
Pathway Architecture
The signaling cascade is conserved between human and mouse, but the receptor variants differ.
Figure 1: The cGAS-STING signaling axis. 2',3'-cGAMP acts as the direct agonist for STING, triggering TBK1/IRF3-dependent interferon production.[1][2][3][4][5]
Species-Specific Considerations
| Feature | THP-1 (Human) | RAW 264.7 (Mouse) | Impact on 2',3'-cGAMP Data |
| STING Genotype | Often HAQ (R71H-G230A-R293Q) or WT (R232).[2] | Wild-Type (Murine) | HAQ is functional but may show slightly reduced sensitivity compared to R232 WT. Murine STING binds 2',3'-cGAMP avidly. |
| Transporter | SLC19A1 (RFC1) | SLC19A1 (RFC1) | Both express the folate transporter SLC19A1, enabling uptake of extracellular cGAMP.[5] |
| Hydrolase | ENPP1 (High Expression) | ENPP1 (High Expression) | Ecto-enzyme ENPP1 rapidly hydrolyzes free cGAMP in the media, artificially inflating the EC50. |
| Transfection | Difficult (Suspension).[6] | Moderate (Adherent). | THP-1 requires electroporation or digitonin for high efficiency. RAW accepts lipofection but is sensitive to toxicity. |
Experimental Design & Protocols
To generate reproducible dose-response curves, you must choose between Free Uptake (physiologically relevant but inefficient) and Cytosolic Delivery (quantitative receptor analysis).
Workflow Visualization
Figure 2: Experimental workflow for assessing STING activation. Method B (Digitonin) is recommended for calculating precise EC50 values.
Protocol: Digitonin Permeabilization (Recommended for EC50)
This method bypasses membrane transport and ENPP1 hydrolysis, allowing direct measurement of STING sensitivity.
Reagents:
-
Digitonin (Stock: 50 mg/mL in DMSO or Ethanol).
-
Permeabilization Buffer: 50 mM HEPES (pH 7.0), 100 mM KCl, 3 mM MgCl2, 0.1 mM DTT, 85 mM Sucrose, 0.2% BSA, 1 mM ATP, 0.1 mM GTP.
Steps:
-
Prepare Cells: Resuspend THP-1 or RAW 264.7 cells at
cells/mL in Permeabilization Buffer. -
Add Digitonin: Add digitonin to a final concentration of 5 µg/mL (optimize for your batch; target >90% permeabilization with >80% viability).
-
Stimulate: Add 2',3'-cGAMP serial dilutions (e.g., 10 nM to 10 µM).
-
Incubate: Incubate at 37°C for 30 minutes .
-
Wash: Replace buffer with pre-warmed complete culture medium (RPMI for THP-1, DMEM for RAW).
-
Final Incubation: Culture for 4–6 hours (for mRNA/WB) or 18–24 hours (for protein/reporter).
Protocol: Free Uptake (Physiological Screening)
Use this to assess the efficacy of cGAMP in a "natural" setting or to test transport inhibitors.
Steps:
-
Seed Cells: Plate cells in 96-well plates (50,000 cells/well).
-
Treat: Add 2',3'-cGAMP directly to the media.
-
Dose Range: 1 µM – 100 µM.
-
Note: Lower doses (<5 µM) often yield no signal due to ENPP1 hydrolysis.
-
-
Incubate: 24 hours.
-
Assay: Collect supernatant for ELISA (IFN-β/CXCL10) or measure luciferase activity.
Comparative Performance Data
The following data summarizes typical performance metrics derived from reporter cell lines (e.g., THP-1-Dual™, RAW-Lucia™) and endogenous readouts.
Dose-Response Table (EC50 Comparison)
| Parameter | THP-1 (Human) | RAW 264.7 (Mouse) | Notes |
| EC50 (Digitonin/Lipofection) | ~300 nM – 800 nM | ~200 nM – 600 nM | Direct cytosolic delivery yields comparable high sensitivity in both species. |
| EC50 (Free Uptake) | ~15 µM – 30 µM | > 20 µM | Requires high doses to overcome ENPP1 hydrolysis and inefficient transport. |
| Maximal Induction (Fold) | High (>100x) | Moderate-High (>50x) | THP-1 often shows a higher dynamic range in ISRE-reporter assays. |
| Kinetics (p-IRF3 Peak) | 2 – 4 Hours | 2 – 4 Hours | Rapid phosphorylation of STING and IRF3 occurs post-stimulation. |
| Key Cytokine Output | IFN-β, CXCL10 (IP-10) | IFN-β, TNF-α, IL-6 | RAW cells may produce higher TNF-α/IL-6 due to stronger NF-κB crosstalk. |
Interpretation of Results
-
Transfection Equalizes Potency: When the membrane barrier is removed, murine and human STING show very similar sensitivity to 2',3'-cGAMP. This confirms that the ligand is a "universal" mammalian agonist.
-
Uptake is the Bottleneck: In free uptake experiments, variability is high. If your RAW 264.7 cells respond poorly compared to THP-1, it is likely due to lower SLC19A1 expression or higher ENPP1 activity in that specific sub-clone, rather than STING inactivity.
Troubleshooting & Optimization
Issue: No response to 2',3'-cGAMP in Free Uptake assay.
-
Cause: ENPP1 is degrading the ligand before it enters the cell.
-
Solution: Use a hydrolysis-resistant analog (e.g., 2'3'-cGsAsMP ) or increase concentration to 50–100 µM. Alternatively, switch to digitonin permeabilization.
Issue: High cell death in RAW 264.7 during transfection.
-
Cause: Murine macrophages are sensitive to cationic lipids (Lipofectamine) and free DNA/CDN toxicity.
-
Solution: Use a polymer-based reagent (e.g., GeneXPlus) or strictly limit exposure time (4 hours) before changing media.
Issue: THP-1 cells show high background.
-
Cause: Spontaneous differentiation or mycoplasma contamination activating TLRs.
-
Solution: Ensure cells are maintained at
cells/mL and check for mycoplasma. Use a reporter cell line (THP-1-Dual) with a proper negative control (STING-KO).
References
-
Ablasser, A., et al. (2013).[5] cGAS produces a 2'-5'-linked cyclic dinucleotide second messenger that activates STING. Nature. Link
-
Gao, P., et al. (2013). Structure-function analysis of STING activation by c[G(2',5')pA(3',5')p] and targeting by antiviral DMXAA. Cell.[3][5][6][7][8][9][10][11][12][13][14][15] Link
-
Luteijn, R. D., et al. (2019). SLC19A1 transports immunoreactive cyclic dinucleotides. Nature. Link
-
Li, L., et al. (2014).[5] Hydrolysis of 2'3'-cGAMP by ENPP1 and design of non-hydrolyzable analogs. Nature Chemical Biology. Link
-
InvivoGen. (n.d.). 2'3'-cGAMP Product Information and Data Sheets. InvivoGen. Link
-
Decout, A., et al. (2021). The cGAS–STING pathway as a therapeutic target in inflammatory diseases. Nature Reviews Immunology. Link
Sources
- 1. The activation of the adaptor protein STING depends on its interactions with the phospholipid PI4P - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mcb.berkeley.edu [mcb.berkeley.edu]
- 4. Global transcriptional changes in response to cGAMP depend on STING in human THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SLC19A1 is an importer of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. atcc.org [atcc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biontex.com [biontex.com]
- 13. Frontiers | Comparative Proteomic Analysis of Polarized Human THP-1 and Mouse RAW264.7 Macrophages [frontiersin.org]
- 14. Innate immune responses of primary murine macrophage-lineage cells and RAW 264.7 cells to ligands of Toll-like receptors 2, 3, and 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The common H232 STING allele shows impaired activities in DNA sensing, susceptibility to viral infection, and in monocyte cell function, while the HAQ variant possesses wild-type properties - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
2',3'-cGAMP Ammonium salt proper disposal procedures
Topic: 2',3'-cGAMP Ammonium Salt Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Bioactive" Precaution
As a Senior Application Scientist, I often see a disconnect between regulatory classification and biological reality. 2',3'-cGAMP Ammonium Salt is technically classified as non-hazardous under GHS and OSHA standards (it is not P-listed or U-listed under RCRA). However, it is a potent STING (Stimulator of Interferon Genes) agonist .
Do not treat this simply as "trash." While it may not burn your skin or catch fire, its ability to trigger potent immunological responses in non-target organisms means it must be isolated from the environment. The disposal protocol below prioritizes containment of biological activity over simple chemical neutralization.
Part 1: Hazard Identification & Stability Profile
Before disposal, you must understand what you are handling to make informed decisions.
| Parameter | Specification | Implications for Disposal |
| GHS Classification | Non-Hazardous | No special "Toxic" or "Flammable" labeling required by DOT. |
| Bioactivity | High (STING Agonist) | Critical: Must prevent entry into water tables or soil. |
| Solubility | Water Soluble (>50 mg/mL) | Risk: Rapidly disperses if poured down drains (PROHIBITED). |
| Chemical Stability | Stable at neutral pH | Does not spontaneously degrade; requires active hydrolysis. |
| Thermal Stability | High | Autoclaving alone may not fully degrade the pure solid salt. |
| Incompatibility | Strong Bases | Caution: Ammonium salts release ammonia gas ( |
Part 2: Step-by-Step Disposal Protocols
Scenario A: Disposal of Unused Pure Solid/Stock Solution
Context: You have expired powder or a concentrated stock solution that is no longer viable for experiments.
The Core Directive: Do not attempt to "deactivate" pure chemical stocks in the lab. The safest route is sequestration via your facility's Chemical Waste program.
-
Container Selection: Use a chemically compatible container (HDPE or Glass).
-
Why? Although cGAMP is not corrosive, standardizing on HDPE prevents accidental breakage during transport.
-
-
Labeling:
-
Apply a hazardous waste label (even if non-regulated, this ensures EH&S handling).
-
Mandatory Text: "Non-Regulated Chemical Waste: 2',3'-cGAMP Ammonium Salt."
-
Add Note: "Bioactive Nucleotide Analog – Do Not Drain Dispose."
-
-
Ammonium Precaution:
-
Hand-off: Transfer to your institution's Environmental Health & Safety (EH&S) team for incineration. High-temperature incineration (>800°C) is the only guaranteed method to destroy the cyclic dinucleotide structure completely.
Scenario B: Disposal of Experimental Biological Waste
Context: Cell culture media, pipette tips, or plates treated with 2',3'-cGAMP.
The Core Directive: Treat as Synthetic Nucleic Acid Waste . Under NIH guidelines, synthetic nucleic acids that can affect gene expression (like STING activation) requires decontamination.
-
Segregation: Collect all solids (tips, tubes) and liquids (media) in biohazard bags or autoclavable liquid containers.
-
Deactivation (Autoclave):
-
Chemical Deactivation (Alternative for Liquid Waste):
-
Add Bleach (Sodium Hypochlorite) to a final concentration of 10%.
-
Wait Time: Allow to sit for 30 minutes.
-
Warning: Ensure the solution is buffered or neutralized before adding bleach if high concentrations of ammonium are present, to avoid chloramine gas formation. However, at micromolar experimental concentrations (e.g., 10-100
), this risk is negligible.
-
-
Disposal: Once deactivated, the liquid can often be drain-disposed with copious water (subject to local permit), and solids go to Regulated Medical Waste (RMW).
Part 3: Decision Logic & Workflow
The following diagram illustrates the decision-making process for disposing of 2',3'-cGAMP, distinguishing between pure chemical inputs and biological outputs.
Figure 1: Decision matrix for segregating 2',3'-cGAMP waste streams to ensure safety and regulatory compliance.
Part 4: Scientific Rationale (The "Why")
1. The Ammonium Salt Factor Most researchers overlook the counter-ion. 2',3'-cGAMP is often supplied as an ammonium salt to enhance solubility and stability compared to the free acid.
-
Mechanism: In aqueous solution,
is in equilibrium with (ammonia). -
Risk: If you pour this into a "General Base" waste container (often pH > 12), the equilibrium shifts almost entirely to
gas. In a closed waste cap system, this builds pressure; in an open system, it creates respiratory hazards. Always segregate ammonium salts from base waste.
2. Environmental Persistence & STING Activation While cGAMP is degraded by phosphodiesterases like ENPP1 in vivo [2], these enzymes are not present in standard sewer systems.
-
Consequence: Releasing active STING agonists into the water supply is biologically irresponsible. STING is evolutionarily conserved; accidental exposure to wildlife could trigger autoimmune-like inflammatory states in aquatic organisms. Incineration is the only method that guarantees the destruction of the cyclic dinucleotide pharmacophore.
References
-
National Institutes of Health (NIH). (2019). NIH Guidelines for Research Involving Recombinant or Synthetic Nucleic Acid Molecules. Section IV-B-7. [Link]
-
Li, L., et al. (2014). Hydrolysis of 2'3'-cGAMP by ENPP1 and design of non-hydrolyzable analogs. Nature Chemical Biology, 10(12), 1043–1048. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations. 40 CFR Part 261. [Link]
Sources
- 1. Hydrolysis of 2′3′-cGAMP by ENPP1 and design of non-hydrolyzable analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosafety.utk.edu [biosafety.utk.edu]
- 3. mdpi.com [mdpi.com]
- 4. PDE-stable 2′3′-cGAMP analogues, containing 5′-S-phosphorothioester linkage, as STING agonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
